4-Hydroxyalternariol
Description
Properties
IUPAC Name |
3,4,7,9-tetrahydroxy-1-methylbenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c1-5-2-9(17)12(18)13-10(5)7-3-6(15)4-8(16)11(7)14(19)20-13/h2-4,15-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRNPNMGYBWDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the 4-Hydroxyalternariol Biosynthesis Pathway in Alternaria Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alternaria species are ubiquitous fungi known for producing a diverse array of secondary metabolites, including mycotoxins that can contaminate food and feed. Among these, alternariol (AOH) and its hydroxylated derivatives are of significant interest due to their biological activities. This technical guide provides a comprehensive overview of the biosynthesis of 4-hydroxyalternariol and related compounds in Alternaria, with a focus on the genetic and enzymatic machinery, regulatory networks, and detailed experimental protocols for their study.
Core Biosynthetic Pathway of Alternariol and its Derivatives
The biosynthesis of alternariol (AOH) and its derivatives, including this compound, originates from a polyketide pathway. The central enzyme is a non-reducing polyketide synthase (NR-PKS), which utilizes acetyl-CoA as a starter unit and malonyl-CoA as an extender unit to assemble a heptaketide intermediate. This intermediate then undergoes a series of cyclization and aromatization reactions to form the core structure of AOH.[1][2] Subsequent modifications by tailoring enzymes lead to the formation of a family of related compounds.
The genes responsible for AOH biosynthesis are organized in a gene cluster, which in Alternaria alternata typically includes the following key enzymes:
-
PksI (or PksJ): A non-reducing polyketide synthase that catalyzes the initial steps of AOH synthesis.[2][3]
-
OmtI: An O-methyltransferase responsible for the methylation of AOH to form alternariol monomethyl ether (AME).[2]
-
MoxI: A FAD-dependent monooxygenase that is proposed to catalyze the hydroxylation of the AOH backbone, leading to the formation of hydroxylated derivatives like this compound monomethyl ether (4-OH-AME).
-
SdrI: A short-chain dehydrogenase.
-
DoxI: A putative extradiol dioxygenase.
The biosynthesis of this compound is intrinsically linked to this cluster, with the hydroxylation step being a key modification of the alternariol scaffold.
Biosynthesis Pathway Diagram
Caption: Proposed biosynthetic pathway for alternariol and its derivatives.
Quantitative Data
Quantitative analysis of gene expression and metabolite production is crucial for understanding the dynamics of the this compound biosynthesis pathway.
Table 1: Relative Expression of PKS Genes in Alternaria alternata
| Gene | Expression Level (7 dpi) | Expression Level (12 dpi) | Expression Level (14 dpi) |
| pksJ (pksI) | High | High | High |
| pksH | Low | Moderate | Moderate |
| Other PKS genes | Variable | Variable | Variable |
| Note: Data is qualitative based on RT-PCR analysis. 'dpi' denotes days post-inoculation. The expression of pksJ correlates well with AOH production. |
Table 2: Production of Alternariol (AOH) and Alternariol Monomethyl Ether (AME) by Alternaria alternata in different media
| Medium | AOH (mg/kg) | AME (mg/kg) |
| Maize | 0.3 - 2.1 | 0.3 - 3.3 |
| Rice | 0.4 - 9.9 | 0.3 - 3.3 |
| Data from a screen of 28 toxigenic A. alternata isolates. |
| Culture Condition | AOH Production (µg/g) | AME Production (µg/g) |
| Grapes (Room Temp, 3 weeks) | <0.1 - 3,336 | <0.1 - 1,716 |
| Apples (Golden Delicious, Room Temp, 3 weeks) | <0.1 - 5 | <0.1 - 14 |
| Data from two toxigenic A. alternata strains grown on fruits. |
| Medium | Total Toxin Production (AOH+AME+ALT, µ g/100 ml) |
| Synthetic Medium | 135 |
| Semisynthetic Medium | 560 |
| Data from A. alternata grown in liquid media. |
Regulatory Networks
The biosynthesis of alternariol and its derivatives is tightly regulated by a complex network of transcription factors and signaling pathways.
Pathway-Specific Regulation
The aoh gene cluster contains a pathway-specific transcription factor, aohR (also known as altR ), which is a Gal4-like zinc finger protein. AohR positively regulates the expression of the biosynthetic genes within the cluster, including pksI.
Global Regulatory Networks
Several global regulatory pathways influence the expression of the aoh gene cluster:
-
Nitrogen Regulation (AaAreA): The GATA transcription factor AaAreA, which controls nitrogen metabolism, directly binds to the promoter of aohR to activate its transcription, thereby linking nitrogen availability to mycotoxin production.
-
The Velvet Complex (VeA): The velvet protein VeA is a key regulator of secondary metabolism and development in fungi. It forms a complex with other proteins (VelB and LaeA) and influences the expression of the aoh gene cluster in response to light.
-
High Osmolarity Glycerol (HOG) Pathway: The HOG pathway is a mitogen-activated protein kinase (MAPK) cascade involved in stress responses. In Alternaria alternata, the HOG pathway, particularly the HogA kinase, is crucial for virulence and has been implicated in the regulation of secondary metabolism, including alternariol biosynthesis, especially during the initial stages of plant colonization.
Regulatory Pathway Diagram
Caption: Regulatory network of AOH biosynthesis in Alternaria.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
Gene Inactivation using CRISPR/Cas9 in Alternaria alternata
This protocol is adapted from methodologies described for A. alternata.
Objective: To create a knockout mutant of a target gene (e.g., pksI, moxI) to study its function in the biosynthesis pathway.
Materials:
-
A. alternata wild-type strain
-
Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)
-
Protoplasting enzyme solution (e.g., Lysing Enzymes from Trichoderma harzianum, Glucanex)
-
PEG-CaCl₂ solution (40% PEG 4000, 1 M CaCl₂, 10 mM Tris-HCl pH 7.5)
-
pFC332 plasmid (containing Cas9 and sgRNA expression cassette)
-
Hygromycin B for selection
-
Primers for sgRNA construction and verification
Workflow Diagram:
Caption: Workflow for CRISPR/Cas9-mediated gene knockout in A. alternata.
Procedure:
-
sgRNA Design and Plasmid Construction:
-
Design two 20-bp single guide RNAs (sgRNAs) targeting the 5' and 3' ends of the gene of interest.
-
Synthesize the sgRNAs and clone them into the pFC332 vector containing the Streptococcus pyogenes Cas9 gene under the control of a strong fungal promoter.
-
-
Protoplast Preparation:
-
Grow A. alternata in PDB for 2-3 days.
-
Harvest mycelia, wash with osmotic stabilizer (e.g., 0.8 M NaCl), and resuspend in protoplasting enzyme solution.
-
Incubate at 30°C with gentle shaking for 2-4 hours until protoplasts are released.
-
Filter the protoplast suspension through sterile glass wool and collect by centrifugation.
-
Wash protoplasts with STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂).
-
-
Transformation:
-
Resuspend protoplasts in STC buffer to a concentration of 10⁷-10⁸ protoplasts/mL.
-
Add 5-10 µg of the CRISPR/Cas9 plasmid to 100 µL of the protoplast suspension.
-
Add 25 µL of PEG-CaCl₂ solution and incubate on ice for 20 minutes.
-
Add 1 mL of PEG-CaCl₂ solution and incubate at room temperature for 15 minutes.
-
Add 2 mL of STC buffer and mix gently.
-
-
Selection and Screening:
-
Plate the transformation mixture onto regeneration medium (e.g., PDA with 1.2 M sorbitol) containing hygromycin B.
-
Incubate at 28°C for 3-5 days until transformants appear.
-
Isolate individual transformants and perform single-spore isolation to obtain homokaryotic mutants.
-
Extract genomic DNA from putative mutants and perform PCR with primers flanking the target gene to screen for deletions.
-
Confirm the deletion by Sanger sequencing.
-
-
Phenotypic and Metabolite Analysis:
-
Culture the confirmed knockout mutants and the wild-type strain on appropriate media.
-
Extract secondary metabolites and analyze by LC-MS/MS to confirm the loss of production of the corresponding metabolite.
-
Heterologous Expression in Aspergillus oryzae
This protocol is based on established methods for heterologous expression in A. oryzae.
Objective: To express the pksI gene and other tailoring enzymes from Alternaria in A. oryzae to confirm their function and produce specific metabolites.
Materials:
-
A. oryzae host strain (e.g., NSAR1)
-
Expression vectors (e.g., pTAEX3)
-
Alternaria alternata cDNA
-
Restriction enzymes and ligase, or recombination-based cloning kit
-
Protoplasting and transformation reagents for A. oryzae
-
Selective media (e.g., Czapek-Dox with appropriate supplements)
Procedure:
-
Gene Amplification and Vector Construction:
-
Amplify the full-length cDNA of the target genes (pksI, omtI, moxI, etc.) from A. alternata using high-fidelity polymerase.
-
Clone the amplified genes into an A. oryzae expression vector under the control of a strong, inducible promoter (e.g., amyB promoter). Multiple genes can be cloned into a single vector or co-transformed on separate vectors with different selection markers.
-
-
Transformation of A. oryzae :
-
Prepare protoplasts from the A. oryzae host strain following a standard protocol.
-
Transform the protoplasts with the expression vector(s) using PEG-mediated transformation.
-
-
Selection and Cultivation:
-
Select transformants on appropriate selective media.
-
Grow the confirmed transformants in a suitable liquid medium containing the inducer for the promoter used (e.g., starch for the amyB promoter).
-
-
Metabolite Extraction and Analysis:
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After cultivation, separate the mycelium from the culture broth.
-
Extract the metabolites from both the mycelium and the broth using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by LC-MS/MS to identify the produced compounds by comparing their retention times and mass spectra with authentic standards.
-
LC-MS/MS Analysis of Alternariol and its Derivatives
This protocol provides a general framework for the analysis of alternariol and its derivatives.
Objective: To quantify the production of AOH, AME, and 4-OH-AME in fungal cultures or contaminated samples.
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compounds.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
AOH: Q1: 257.1 m/z -> Q3: 213.1, 199.1 m/z
-
AME: Q1: 271.1 m/z -> Q3: 256.1, 228.1 m/z
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4-OH-AME: Q1: 287.1 m/z -> Q3: 272.1, 244.1 m/z (Note: These are example transitions and should be optimized for the specific instrument used.)
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Sample Preparation:
-
Extraction:
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For liquid cultures, extract with an equal volume of ethyl acetate.
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For solid cultures or food samples, homogenize with a suitable solvent mixture (e.g., acetonitrile/water).
-
-
Clean-up (optional):
-
Use solid-phase extraction (SPE) with a C18 cartridge to remove interfering matrix components.
-
-
Analysis:
-
Evaporate the solvent and reconstitute the extract in the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
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Quantify the analytes using a calibration curve prepared with analytical standards.
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Conclusion
The biosynthesis of this compound in Alternaria species is a complex process involving a dedicated gene cluster and intricate regulatory networks. This technical guide provides a foundational understanding of this pathway, from the core enzymatic reactions to the global regulatory influences. The detailed experimental protocols offer a practical starting point for researchers aiming to investigate this pathway further, whether for fundamental scientific discovery, mycotoxin control in agriculture, or the exploration of novel bioactive compounds for drug development. The continued application of modern molecular and analytical techniques will undoubtedly uncover further details of this fascinating metabolic pathway.
References
4-Hydroxyalternariol: A Comprehensive Technical Examination of its Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyalternariol, a significant metabolite of the mycotoxin alternariol, has garnered increasing attention within the scientific community due to its biological activities, including the induction of oxidative stress and inhibition of topoisomerase II. This technical guide provides an in-depth analysis of the chemical structure and known physicochemical properties of this compound. It is designed to serve as a foundational resource for researchers engaged in toxicology, pharmacology, and drug development. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents critical biological pathways in which this compound is involved.
Chemical Structure and Identification
This compound is a dibenzo-α-pyrone derivative characterized by the presence of four hydroxyl groups. Its chemical identity is established by its systematic IUPAC name and unique identifiers.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 3,4,7,9-tetrahydroxy-1-methyl-6H-dibenzo[b,d]pyran-6-one[1] |
| CAS Number | 959417-21-1[1] |
| Molecular Formula | C₁₄H₁₀O₆[1] |
| Canonical SMILES | CC1=C(C2=C(C(=O)O3)C(O)=CC(O)=C2)C3=C(O)C(O)=C1[1] |
| InChI | InChI=1S/C14H10O6/c1-5-2-9(17)12(18)13-10(5)7-3-6(15)4-8(16)11(7)14(19)20-13/h2-4,15-18H,1H3[1] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 274.2 g/mol | |
| Physical State | Solid | Vendor Information |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol. | Vendor Information |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available (predicted to have multiple acidic protons due to phenolic hydroxyl groups) | |
| LogP | Data not available |
Biological Activity and Pathways
This compound is a biologically active molecule that is formed from its parent compound, alternariol, through metabolic processes. It exerts its effects through various mechanisms, including the generation of reactive oxygen species and interaction with essential cellular enzymes.
Metabolism via Cytochrome P450
This compound is a recognized metabolite of alternariol, formed primarily through the action of cytochrome P450 (CYP450) enzymes in a phase I metabolic reaction. This hydroxylation is a critical step in the biotransformation of the mycotoxin.
Induction of Oxidative Stress
A key biological effect of this compound is the induction of oxidative stress. This occurs through the generation of reactive oxygen species (ROS), which can lead to cellular damage.
Inhibition of Topoisomerase II
This compound has been identified as an inhibitor of topoisomerase II, an enzyme essential for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting this enzyme, this compound can interfere with these critical cellular processes.
Experimental Protocols
Detailed experimental protocols for the characterization of novel compounds are essential for reproducible research. The following sections outline general methodologies that can be adapted for the study of this compound.
Determination of Physicochemical Properties
A standard capillary melting point apparatus can be used. A small, dry sample of this compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts to a liquid is recorded.
Due to the phenolic hydroxyl groups, this compound is expected to have acidic properties. The pKa can be determined using potentiometric titration or UV-Vis spectrophotometry. For spectrophotometric determination, the absorbance of a solution of this compound is measured across a range of pH values. The pKa is determined from the inflection point of the absorbance versus pH curve.
Topoisomerase II Inhibition Assay
The inhibitory effect of this compound on topoisomerase II can be assessed using a DNA relaxation or decatenation assay.
-
Reaction Setup : A reaction mixture containing supercoiled plasmid DNA (for relaxation assay) or kinetoplast DNA (for decatenation assay), human topoisomerase II, and assay buffer is prepared.
-
Inhibitor Addition : Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixtures. A control with solvent only is included.
-
Incubation : The reactions are incubated at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination : The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Analysis : The DNA products are separated by agarose gel electrophoresis. The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized under UV light. Inhibition is determined by the reduced formation of relaxed or decatenated DNA in the presence of this compound compared to the control.
Conclusion
This compound is a mycotoxin metabolite of significant interest due to its demonstrated biological activities. This guide has provided a consolidated overview of its chemical structure, known physicochemical properties, and key molecular pathways it influences. While there are gaps in the experimental data for some of its physical properties, the information presented herein serves as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug discovery. Further investigation into the precise mechanisms of action and a complete physicochemical characterization will be crucial for a comprehensive understanding of the biological implications of this compound.
References
The Hidden Contaminant: An In-depth Technical Guide to the Natural Occurrence of 4-Hydroxyalternariol in Food and Feed
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of 4-Hydroxyalternariol (4-OH-AOH), a mycotoxin produced by Alternaria species, in various food and feed commodities. This document summarizes the available quantitative data, details the experimental protocols for its detection, and illustrates the relevant biological pathways.
Introduction
This compound is a hydroxylated derivative of the mycotoxin alternariol (AOH), a major secondary metabolite produced by fungi of the genus Alternaria. These fungi are ubiquitous plant pathogens that can contaminate a wide range of agricultural products, including cereals, fruits, and vegetables, both in the field and during storage. The presence of their toxins in the food and feed chain is a significant concern for human and animal health. While much of the focus has been on parent toxins like AOH and alternariol monomethyl ether (AME), their metabolites, such as 4-OH-AOH, are gaining attention due to their potential toxicity. This guide consolidates the current knowledge on the natural occurrence of 4-OH-AOH, providing a critical resource for researchers and professionals in food safety, toxicology, and drug development.
Natural Occurrence and Quantitative Data
This compound has been identified as a fungal natural product in several Alternaria species, including A. tenuissima.[1] It is also a known metabolite of AOH in humans, rats, and pigs.[1] While data on the natural occurrence of 4-OH-AOH in food and feed is still emerging and less abundant compared to its parent compound, its presence is increasingly being reported in various commodities.
The following tables summarize the quantitative data on the occurrence of alternariol (AOH), the precursor to 4-OH-AOH, in various food and feed matrices. Data specifically for 4-OH-AOH is limited in the readily available literature, highlighting a significant data gap. The presence of AOH strongly suggests the potential for the concurrent or subsequent formation of 4-OH-AOH.
Table 1: Occurrence of Alternariol (AOH) in Cereal Grains and Cereal-Based Products
| Commodity | Country/Region | No. of Samples Analyzed | Incidence (%) | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference |
| Wheat | Global | - | 3.3 - 66.6 | 0.16 - 92.4 | - | [2] |
| Wheat Flour | China | - | - | - | - | [3] |
| Cereal-based Foods | China | 872 | - | - | - | [3] |
| Maize | Global | - | 3.3 | 0.16 | - | |
| Sorghum | - | - | - | - | - | |
| Barley | - | - | - | - | - | |
| Rice | South Korea | - | - | - | - |
Table 2: Occurrence of Alternariol (AOH) in Fruits, Vegetables, and Derived Products
| Commodity | Country/Region | No. of Samples Analyzed | Incidence (%) | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference |
| Apples | China | - | - | - | 935.96 ± 178.37 | |
| Apples | Italy | - | - | - | 159.90 ± 6.92 | |
| Apple Juice | South Korea | - | - | - | - | |
| Tomatoes | Global | - | - | - | - | |
| Tomato Products | - | - | - | - | - | |
| Citrus Fruits | - | - | - | - | - | |
| Olives | - | - | - | - | - | |
| Red Pepper | - | - | - | - | - | |
| Fruit Juices | - | 68 | - | Traces | - | |
| White Wine | - | 53 | 7.5 | up to 18 | - | |
| Red Wine | - | 56 | 10.7 | up to 13 | - |
Table 3: Occurrence of Alternariol (AOH) in Oilseeds, Nuts, and Legumes
| Commodity | Country/Region | No. of Samples Analyzed | Incidence (%) | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference |
| Sunflower Seeds | - | - | 10 - 64 | <50 - 1200 | - | |
| Rapeseed | - | - | - | - | - | |
| Soya Beans | Argentina | 50 | 76 | 25 - 211 | - | |
| Nuts | - | - | - | - | - | |
| Legumes | - | - | - | - | - |
Table 4: Occurrence of Alternariol (AOH) in Animal Feed
| Commodity | Country/Region | No. of Samples Analyzed | Incidence (%) | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Reference |
| Silage | - | - | 62 | - | 17.5 | |
| Swine Feed | - | 227 | - | - | - | |
| Poultry Feed | - | 227 | - | - | - |
Experimental Protocols
The analysis of 4-OH-AOH, often in conjunction with other Alternaria toxins, typically involves sophisticated chromatographic and mass spectrometric techniques. Below are detailed methodologies generalized from the available literature for the detection of Alternaria toxins.
Sample Preparation: Extraction and Clean-up
A robust sample preparation protocol is crucial for accurate quantification of 4-OH-AOH.
-
Extraction:
-
Homogenize a representative sample (e.g., 5-25 g) of the food or feed matrix.
-
Add an extraction solvent, typically a mixture of acetonitrile and water (e.g., 80:20, v/v) or methanol and water, often with a modifier like formic acid to improve extraction efficiency.
-
Thoroughly mix the sample and solvent using a high-speed blender or shaker for a defined period (e.g., 30-60 minutes).
-
Centrifuge the mixture to separate the solid matrix from the liquid extract.
-
Collect the supernatant for the clean-up step.
-
-
Clean-up:
-
Solid-Phase Extraction (SPE) is a commonly employed technique for purifying the extract.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the crude extract onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
Elute the target analytes, including 4-OH-AOH, with a stronger organic solvent such as acetonitrile or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for instrumental analysis.
-
Instrumental Analysis: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective determination of 4-OH-AOH.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution is commonly employed, using a mixture of water and an organic solvent (methanol or acetonitrile), both often modified with a small percentage of formic acid or ammonium formate to enhance ionization.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) is generally used, often in negative ion mode for Alternaria toxins.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for 4-OH-AOH and other target analytes.
-
Ion Transitions: Specific precursor and product ions for 4-OH-AOH would need to be determined through infusion of a pure standard. For its precursor, alternariol, common transitions might be monitored as a reference.
-
Biosynthetic and Metabolic Pathways
Understanding the formation and fate of 4-OH-AOH is critical for assessing its risk and developing mitigation strategies.
Biosynthesis of this compound
The biosynthesis of alternariol (AOH) in Alternaria alternata is initiated by a polyketide synthase (PKS). The subsequent hydroxylation of AOH to form 4-OH-AOH is a key metabolic step. This transformation is likely catalyzed by a monooxygenase enzyme, as suggested by the identification of a FAD-dependent monooxygenase gene (moxI) within the AOH biosynthetic gene cluster.
Caption: Proposed biosynthetic pathway of this compound.
Mammalian Metabolism of Alternariol
In mammals, ingested AOH can undergo Phase I metabolism, primarily through the action of cytochrome P450 enzymes, to form hydroxylated metabolites, including 4-OH-AOH. These metabolites can then undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion.
Caption: Metabolic pathway of Alternariol to this compound in mammals.
Conclusion and Future Perspectives
This compound represents an emerging mycotoxin with the potential to co-occur with its parent compound, alternariol, in a variety of food and feed items. While analytical methodologies for its detection are established, a significant lack of quantitative occurrence data remains a critical knowledge gap. This hinders comprehensive risk assessments and the establishment of regulatory limits.
Future research should prioritize:
-
Surveillance Programs: Widespread monitoring of 4-OH-AOH in diverse food and feed commodities to establish a robust occurrence database.
-
Toxicological Studies: In-depth investigation of the toxicological profile of 4-OH-AOH, including its genotoxicity, cytotoxicity, and endocrine-disrupting potential.
-
Method Development: Validation and standardization of analytical methods for the routine and reliable quantification of 4-OH-AOH in complex matrices.
Addressing these research needs will be essential for safeguarding public and animal health from the potential risks associated with this and other "emerging" mycotoxins.
References
Preliminary Toxicological Profile of 4-Hydroxyalternariol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyalternariol (4-OH-AOH) is a significant metabolite of the mycotoxin alternariol (AOH), a common contaminant in various food commodities produced by Alternaria fungi.[1][2] The toxicological profile of AOH has been the subject of numerous studies, revealing cytotoxic, genotoxic, and other adverse effects.[3][4] However, the specific toxicological characteristics of 4-OH-AOH are less defined, necessitating a comprehensive evaluation for a thorough risk assessment. This technical guide provides a summary of the current knowledge on the toxicological profile of 4-OH-AOH, drawing from available direct data and pertinent information from studies on its parent compound, AOH. The guide includes quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to support further research and drug development safety evaluations.
Introduction
Alternariol (AOH) and its metabolites, including this compound (4-OH-AOH), are dibenzo-α-pyrone mycotoxins that raise public health concerns due to their presence in the food chain.[3] 4-OH-AOH is formed from AOH through metabolism by cytochrome P450 (CYP) enzymes. While extensive research has focused on AOH, the toxicological profile of its hydroxylated metabolite, 4-OH-AOH, is not as well-documented. Understanding the specific toxic effects of 4-OH-AOH is crucial for a complete safety assessment of Alternaria toxin exposure.
Quantitative Toxicological Data
Quantitative data on the toxicity of 4-OH-AOH is limited. However, some studies have indicated that its cytotoxic effects are comparable to those of its parent compound, AOH. The available data for AOH provides a crucial reference point for estimating the potential toxicity of 4-OH-AOH.
Table 1: In Vitro Cytotoxicity of Alternariol (AOH)
| Cell Line | Assay Type | Endpoint | Concentration/EC50 | Reference |
| Human colon carcinoma (CaCo-2) | Flow Cytometry | Cell Viability | EC50: 18.71 µg/mL | |
| Human hepatocellular carcinoma (HepG2) | Flow Cytometry | Cell Viability | EC50: 11.68 ± 4.05 µg/mL | |
| Human epidermoid carcinoma (KB, KBv200) | Not specified | Cytotoxicity | IC50: 3.12–3.17 µg/mL | |
| Soybean cell suspension | Not specified | Cytotoxicity | EC50: 4.69 µM |
Table 2: Genotoxicity and Other In Vitro Effects of this compound (4-OH-AOH) and Alternariol (AOH)
| Compound | Cell Line/System | Assay Type | Endpoint | Key Findings | Reference |
| 4-OH-AOH | KYSE510 human esophageal cells | Not specified | Reactive Oxygen Species (ROS) | 701% increase in ROS compared to control. | |
| 4-OH-AOH | Cell-free | Topoisomerase IIα activity | Inhibition | Complete inhibition at 25 µM. | |
| 4-OH-AOH | KYSE510 human esophageal cells | Not specified | DNA Damage | Did not induce DNA damage. | |
| AOH | RAW 264.7 cells | γH2AX assay | DNA Damage | Caused DNA damage via phosphorylation of histone H2AX. | |
| AOH | HepG2 cells | γH2AX assay | DNA Double-Strand Breaks | Induced DNA double-strand breaks. | |
| AOH | S. typhimurium TA100 | Ames Test | Mutagenicity | Increased revertant numbers, suggesting mutagenicity. |
Experimental Protocols
In Vitro Cytotoxicity Assessment: Flow Cytometry
This protocol is adapted from studies on AOH cytotoxicity in human cell lines.
-
Cell Culture: Culture human intestinal epithelial cells (e.g., Caco-2) or hepatocytes (e.g., HepG2) in appropriate media and conditions.
-
Treatment: Seed cells in multi-well plates and expose them to a range of concentrations of 4-OH-AOH for 24-48 hours. A solvent control (e.g., DMSO) should be included.
-
Cell Staining: After incubation, harvest the cells and stain with a viability dye such as propidium iodide (PI). PI is excluded from viable cells but penetrates the compromised membranes of dead cells.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of PI-positive cells represents the non-viable cell population.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of viable cells against the log of the toxin concentration.
References
- 1. Toxicokinetics and genotoxicity of Alternariol | EFSA [efsa.europa.eu]
- 2. caymanchem.com [caymanchem.com]
- 3. The characteristics, occurrence, and toxicological effects of alternariol: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General toxicity and genotoxicity of alternariol: a novel 28-day multi-endpoint assessment in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 4-Hydroxyalternariol as a Key Metabolite of Alternariol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternariol (AOH), a mycotoxin produced by fungi of the Alternaria genus, is a common contaminant in a variety of food products, including fruits, vegetables, and cereals. Due to its potential toxicological effects, understanding the metabolism and biological activities of AOH and its derivatives is of significant interest. A primary metabolite formed during the phase I biotransformation of AOH is 4-Hydroxyalternariol (4-OH-AOH). This technical guide provides an in-depth overview of the enzymatic conversion of AOH to 4-OH-AOH, the experimental protocols used to study this process, and the known biological activities and signaling pathways modulated by these compounds.
Metabolism of Alternariol to this compound
The conversion of alternariol to this compound is a critical step in its metabolism, primarily occurring in the liver. This hydroxylation reaction is catalyzed by a group of enzymes known as cytochrome P450s (CYPs).
Enzymatic Conversion
In vitro studies utilizing human, rat, and porcine liver microsomes have demonstrated that AOH is metabolized into several hydroxylated derivatives, with 4-OH-AOH being a significant product.[1][2] The primary enzymes responsible for this biotransformation are CYP1A2 and, to a lesser extent, CYP2C19.[3] This metabolic process is a key determinant of the toxicokinetics of alternariol.
The formation of 4-OH-AOH is considered a phase I metabolic reaction. Following its formation, 4-OH-AOH can undergo further phase II metabolism, such as glycosylation, to form more water-soluble conjugates that can be more readily excreted from the body.[4]
Quantitative Analysis of Alternariol Metabolism
The efficiency of alternariol metabolism by liver microsomes has been quantified in several studies. The following tables summarize key kinetic parameters for the depletion of alternariol in in vitro microsomal assays and the inhibitory effects of alternariol on specific CYP enzymes. While direct kinetic data for the formation of 4-OH-AOH is limited, the depletion of the parent compound provides an indication of the overall metabolic rate.
Table 1: In Vitro Metabolism Kinetics of Alternariol in Liver Microsomes
| Species | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Clint) (µL/min/mg protein) |
| Human | 13.9 ± 2.5 | 13.8 ± 4.2 | 1.01 |
| Rat | 33.3 ± 4.2 | 21.3 ± 5.6 | 1.56 |
| Porcine | 24.4 ± 3.1 | 18.9 ± 4.9 | 1.29 |
| Data derived from studies on alternariol depletion in the presence of liver microsomes. |
Table 2: Inhibitory Effects of Alternariol on Human Cytochrome P450 Isoforms
| CYP Isoform | IC50 (µM) |
| CYP1A2 | 0.15 |
| CYP2C9 | 7.4 |
| CYP2C19 | >50 (weak inhibition) |
| CYP2D6 | No significant inhibition |
| CYP3A4 | Weak inhibition |
| IC50 values represent the concentration of alternariol required to inhibit 50% of the enzyme's activity.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of alternariol metabolism and its effects. The following sections outline typical experimental protocols for in vitro microsomal stability and CYP inhibition assays.
In Vitro Microsomal Stability Assay for Alternariol
This assay determines the rate of metabolism of alternariol by liver microsomes.
Materials:
-
Liver microsomes (human, rat, or porcine)
-
Alternariol (AOH)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Protocol:
-
Prepare a stock solution of alternariol in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes (typically 0.5-1 mg/mL protein concentration), phosphate buffer, and the alternariol solution to a final desired concentration (e.g., 1-100 µM).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of alternariol and the formation of this compound.
-
Calculate the rate of depletion of alternariol to determine metabolic stability parameters such as half-life and intrinsic clearance.
CYP Inhibition Assay
This assay measures the potential of alternariol to inhibit the activity of specific cytochrome P450 isoforms.
Materials:
-
Human liver microsomes or recombinant human CYP enzymes
-
AOH
-
Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Protocol:
-
Prepare a range of concentrations of alternariol.
-
In separate wells of a microplate, combine liver microsomes or recombinant CYP enzymes, phosphate buffer, and a specific probe substrate at a concentration near its Km value.
-
Add the different concentrations of alternariol to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
After a specific incubation time (e.g., 10-30 minutes), stop the reaction with cold acetonitrile.
-
Centrifuge the plate and analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.
-
Calculate the percent inhibition of CYP activity for each concentration of alternariol and determine the IC50 value.
Biological Activities and Signaling Pathways
While research on the specific biological activities of this compound is still emerging, studies on alternariol provide a foundation for understanding the potential effects of its metabolites. It has been noted that 4-hydroxylated derivatives of alternariol may exhibit less pronounced genotoxic effects compared to the parent compound.
Cytotoxicity
Alternariol has demonstrated cytotoxic effects in various cell lines. The table below summarizes some of the reported IC50 and EC50 values. Data on the direct cytotoxicity of purified this compound is limited.
Table 3: Cytotoxicity of Alternariol in Various Cell Lines
| Cell Line | Assay | Endpoint | IC50 / EC50 (µM) | Reference |
| Human colon adenocarcinoma (Caco-2) | Cell Viability | EC50 | 18.71 (as µg/mL) | |
| Human liver cancer (HepG2) | Cell Viability | EC50 | 11.68 (as µg/mL) | |
| Soybean cell culture | Cytotoxicity | EC50 | 4.69 | |
| Human epidermoid carcinoma (KB) | Cytotoxicity | IC50 | 3.12-3.17 (as µg/mL) |
Signaling Pathways
Alternariol has been shown to modulate key cellular signaling pathways, including the Aryl Hydrocarbon Receptor (AhR) pathway and the Nuclear Factor-kappa B (NF-κB) pathway. The role of this compound in these pathways is an active area of investigation.
The AhR is a ligand-activated transcription factor involved in the metabolism of xenobiotics and the regulation of immune responses. Alternariol is a known activator of the AhR pathway. Upon binding to AOH, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes, including CYP1A1 and CYP1A2. This induction of metabolizing enzymes can be seen as a feedback loop, as these are the same enzymes involved in the metabolism of AOH itself.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by Alternariol.
The NF-κB pathway is a central regulator of inflammation and immune responses. Studies have shown that alternariol can suppress lipopolysaccharide (LPS)-induced inflammation by targeting the NF-κB signaling pathway. In an inflammatory context, AOH has been observed to inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines. The direct impact of this compound on this pathway is not yet well-defined.
Caption: Inhibition of the NF-κB signaling pathway by Alternariol.
Conclusion
This compound is a primary and significant metabolite of alternariol, formed through the action of cytochrome P450 enzymes, predominantly CYP1A2. The study of this metabolic conversion is essential for a comprehensive understanding of the toxicokinetics and overall biological impact of alternariol. While the biological activities of alternariol, including its cytotoxicity and modulation of the AhR and NF-κB signaling pathways, have been investigated, there is a need for further research to specifically elucidate the distinct roles and activities of this compound. Such studies will be crucial for a more accurate assessment of the risks associated with exposure to alternariol and for potential applications in drug development and toxicology.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the metabolism and biological effects of alternariol and its metabolites.
Caption: General experimental workflow for studying alternariol metabolism and activity.
References
- 1. Natural resorcylic lactones derived from alternariol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicokinetics and genotoxicity of Alternariol | EFSA [efsa.europa.eu]
- 3. Inhibition of NF-κB Activation by 4-Hydroxynonenal Contributes to Liver Injury in a Mouse Model of Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling Interspecies Differences in the Phase I Hepatic Metabolism of Alternariol and Alternariol Monomethyl Ether: Closing Data Gaps for a Comprehensive Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Biological Landscape of 4-Hydroxyalternariol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyalternariol is a polyketide-derived mycotoxin and a significant metabolite of alternariol (AOH), a compound produced by fungi of the Alternaria genus. These fungi are common contaminants of a variety of agricultural products, including fruits, vegetables, and grains. Due to its prevalence in the food chain, understanding the biological activities of this compound and its parent compound is of paramount importance for toxicology and pharmacology. Recent research has illuminated a range of biological effects, including cytotoxicity, genotoxicity, and the modulation of key cellular signaling pathways. This technical guide provides an in-depth overview of the biological activities of this compound and its precursor, alternariol, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Biological Activities of this compound and Alternariol
The biological effects of this compound are often considered in the context of its parent compound, alternariol. AOH is known to exert a variety of cellular effects, and its metabolization to this compound can influence its biological activity. The primary biological activities investigated include cytotoxicity, induction of apoptosis, cell cycle arrest, and topoisomerase inhibition.
Cytotoxicity
Alternariol and its derivatives have demonstrated cytotoxic effects across various cell lines. This is a crucial aspect of their toxicological profile and potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.
| Compound | Cell Line | Assay | IC50 / EC50 | Citation |
| Alternariol (AOH) | HepG2 (Human Hepatocytes) | Cell Viability | 8 - 16 µg/mL | [1][2] |
| Alternariol (AOH) | Caco-2 (Human Enterocytes) | Cell Viability | 19 µg/mL | [1][2] |
| Alternariol (AOH) | Soybean (Glycine max) Cells | Cytotoxicity | 0.11 (±0.02) to 4.69 (±0.47) μM | [3] |
| Graphislactone A (trimethyl ether of this compound) | SW1116 (Human Colon Carcinoma) | Cytotoxicity | 9.5 μg/mL |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of cancer. Alternariol has been shown to induce apoptosis through mitochondria-dependent pathways. This involves the activation of p53, loss of mitochondrial membrane potential, and activation of caspases. In murine hepatoma cells, alternariol at a concentration of 20 µM can induce apoptotic cell death. Furthermore, in mouse lymphocyte leukemia (L1210) cells, a related compound, Alternol, induced apoptosis through the activation of caspase-3 and caspase-9, and the generation of reactive oxygen species (ROS).
Cell Cycle Arrest
Disruption of the cell cycle is another significant biological activity of alternariol. It has been observed to cause cell cycle arrest, primarily at the G2/M phase, in several cell lines. In murine macrophage RAW 264.7 cells, AOH treatment led to an accumulation of cells in the G2/M phase and the appearance of abnormally shaped nuclei. This cell cycle arrest is often linked to DNA damage and the activation of the p53 signaling pathway, leading to increased expression of p21. In NIH/3T3 cells, a high dose of AOH was also found to induce G2/M phase arrest.
Topoisomerase Inhibition
A key mechanism underlying the genotoxicity of alternariol is its ability to act as a topoisomerase poison. Topoisomerases are essential enzymes that regulate DNA topology. By inhibiting their function, alternariol can induce DNA strand breaks. It has been shown to inhibit both topoisomerase I and II, with a preference for the topoisomerase IIα isoform. This inhibition of topoisomerase activity is a plausible explanation for the observed DNA damage and subsequent cell cycle arrest and apoptosis.
Oxidative Stress
The induction of oxidative stress is another important aspect of alternariol's biological activity. Treatment of murine macrophage RAW 264.7 cells with 30µM AOH led to a significant increase in reactive oxygen species (ROS) within 30 minutes. This increase in ROS can contribute to DNA damage and other cellular dysfunctions. In normal prostate epithelial cells, AOH-induced oxidative stress was found to be partially mediated by estrogen receptor β (ERβ).
Estrogenic Activity
Alternariol and its metabolites have been reported to exhibit estrogenic activity. They can bind to both estrogen receptors α and β (ERα and ERβ), with a higher affinity for ERβ. In the human endometrial adenocarcinoma cell line (Ishikawa), alternariol demonstrated estrogenic effects with an EC50 value of 995 nM for the activation of alkaline phosphatase, an estrogen-responsive enzyme.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's biological activities.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound as described for the cytotoxicity assay.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the test compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Microscope slides
-
Low melting point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green or ethidium bromide)
-
Fluorescence microscope with analysis software
Procedure:
-
Mix harvested cells with low melting point agarose and spread onto a microscope slide.
-
Lyse the cells by immersing the slides in lysis solution to remove cell membranes and proteins, leaving behind nucleoids.
-
Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.
-
Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralize and stain the DNA with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
Signaling Pathways and Visualizations
The biological activities of this compound and its parent compound are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
p53-Mediated Cell Cycle Arrest and Apoptosis
Alternariol-induced DNA damage activates the p53 tumor suppressor protein, a central regulator of the cellular response to stress. Activated p53 can induce cell cycle arrest, primarily through the transcriptional activation of the cyclin-dependent kinase inhibitor p21, or trigger apoptosis by upregulating pro-apoptotic proteins.
Caption: p53 signaling pathway activation by alternariol.
Aryl Hydrocarbon Receptor (AhR) and Nrf2 Pathway Activation
Alternariol can activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism. Activation of AhR can lead to the induction of cytochrome P450 enzymes. Additionally, alternariol can induce the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2), a key regulator of the antioxidant response.
Caption: AhR and Nrf2 pathway activation by alternariol.
Experimental Workflow for Investigating Biological Activities
A logical workflow for investigating the biological activities of a compound like this compound starts with assessing its general toxicity and then delves into more specific mechanisms of action.
Caption: Experimental workflow for biological activity screening.
Conclusion
This compound, as a key metabolite of alternariol, is implicated in a range of significant biological activities. The cytotoxic, pro-apoptotic, and cell cycle-disrupting effects, largely driven by topoisomerase inhibition and the induction of DNA damage, underscore its toxicological relevance. The modulation of critical signaling pathways such as the p53, AhR, and Nrf2 pathways provides a molecular basis for these observed effects. For researchers and drug development professionals, a thorough understanding of these activities and the experimental methodologies to investigate them is crucial. The data and protocols presented in this guide offer a comprehensive resource for the continued investigation of this compound, both in the context of food safety and as a potential scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate the specific contributions of the 4-hydroxy moiety to the overall biological profile of this important mycotoxin.
References
Formation and Metabolism of 4-Hydroxyalternariol in Alternaria Cultures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation and metabolism of 4-hydroxyalternariol, a significant mycotoxin produced by fungi of the Alternaria genus. This document consolidates current research on its biosynthetic pathway, metabolic fate, and the experimental methodologies used for its study.
Introduction
Alternaria species are ubiquitous fungi that contaminate a wide range of agricultural commodities, including cereals, fruits, and vegetables.[1][2] They produce a diverse array of secondary metabolites, with over 70 identified, some of which are mycotoxins that pose a risk to human and animal health.[2][3] Among these, alternariol (AOH) and its derivatives are of significant concern due to their cytotoxic, genotoxic, and estrogenic properties.[4] this compound is a key metabolite, initially identified as a product of AOH metabolism in mammals, but more recently confirmed as a natural product of Alternaria species. Understanding its formation and metabolism is crucial for assessing its toxicological relevance and for developing strategies to mitigate its presence in the food chain.
Biosynthesis of Alternariol (AOH): The Precursor to this compound
The biosynthesis of AOH, a dibenzo-α-pyrone, follows the polyketide pathway. The core of this process is catalyzed by a type I polyketide synthase (PKS).
2.1. The Role of Polyketide Synthase (PKS)
Genetic studies in Alternaria alternata have identified a specific PKS enzyme, encoded by the pksI gene, as essential for the formation of the AOH backbone. This non-reducing PKS catalyzes the head-to-tail condensation of one acetyl-CoA and six malonyl-CoA units to form the polyketide chain, which then undergoes cyclization and aromatization to yield alternariol. The expression of pksI has been shown to correlate with the production of AOH. While earlier studies suggested the involvement of other PKS genes like pksJ and pksH, more recent evidence points to pksI as the key synthase for AOH.
2.2. Gene Cluster and Regulation
The pksI gene is part of a larger biosynthetic gene cluster that includes genes for tailoring enzymes and a transcription factor. This cluster includes an O-methyltransferase (omtI), a FAD-dependent monooxygenase (moxI), a short-chain dehydrogenase (sdrI), a putative extradiol dioxygenase (doxI), and a transcription factor (aohR). The transcription factor aohR regulates the expression of pksI, thereby controlling the production of AOH.
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malonyl_coa [label="6x Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"];
pksI [label="PksI (NR-PKS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
polyketide [label="Polyketide Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"];
cyclization [label="Cyclization/\nAromatization", fillcolor="#34A853", fontcolor="#FFFFFF"];
AOH [label="Alternariol (AOH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
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{acetyl_coa, malonyl_coa} -> pksI;
pksI -> polyketide;
polyketide -> cyclization;
cyclization -> AOH;
aohR -> pksI [label=" regulates expression", style=dashed, color="#5F6368"];
}
Fig. 2: Proposed enzymatic formation of this compound.
Further Metabolism of this compound
This compound can undergo further metabolic conversions, leading to a variety of related compounds. One notable transformation is the reductive cleavage of the lactone ring, which leads to the formation of altenusin. Additionally, the hydroxyl groups of this compound and its precursor AOH can be conjugated with sugars or sulfate groups, forming modified mycotoxins. For instance, UDP-glucosyltransferases can catalyze the formation of AOH-glucosides.
Data Presentation: Quantitative Analysis of Mycotoxin Production
The production of AOH and its derivatives is highly dependent on the Alternaria strain, substrate, and environmental conditions such as temperature, water activity (aw), and pH.
Table 1: Influence of Temperature on Mycotoxin Production by Alternaria spp.
Species Temperature (°C) AOH Production (μg/kg) AME Production (μg/kg) Reference A. solani 25 1251 ± 74.8 - A. alternata 25-35 High High A. tenuissima 20 412.0 ± 25.9 - A. alternata 21 - -
Table 2: Influence of pH on Mycotoxin Production by A. alternata in Submerged Culture
pH AOH (mg/L) AME (mg/L) TA (mg/L) Reference 4.0 5.7 - - 4.5 - 1.73 54.58 5.5 ~3.5 ~1.6 ~38 6.5 0.73 - 16.28 7.5 0.61 - - 8.0 Not Detected Not Detected Not Detected
Table 3: Mycotoxin Production in Different Culture Media by A. alternata
Medium Incubation (days) AOH (μ g/100ml ) AME (μ g/100ml ) ALT (μ g/100ml ) Total Toxins (μ g/100ml ) Reference Synthetic 9 - - - 135 Semisynthetic 9 535 42.9 23.9 560
Experimental Protocols
6.1. Fungal Culture and Mycotoxin Production
-
Organism : Alternaria alternata or other relevant species.
-
Media : Potato Dextrose Agar (PDA), V8 juice agar, or synthetic liquid media are commonly used. For liquid cultures, a synthetic medium may contain glucose, ammonium sulfate, calcium nitrate, and various mineral salts.
-
Incubation Conditions : Cultures are typically incubated at temperatures between 20-30°C in the dark for 7 to 21 days. Optimal temperature and incubation time can vary depending on the species and the specific mycotoxin being studied.
-
Workflow for Fungal Culture and Mycotoxin Production:
```dot
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harvesting [label="Harvest fungal biomass\n and/or culture filtrate", fillcolor="#F1F3F4", fontcolor="#202124"];
extraction [label="Proceed to\n Mycotoxin Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges
start -> inoculation;
inoculation -> incubation;
incubation -> harvesting;
harvesting -> extraction;
extraction -> end;
}
Fig. 4: A typical workflow for mycotoxin extraction and analysis.
6.3. Analytical Determination
-
High-Performance Liquid Chromatography (HPLC) : HPLC coupled with UV, diode array (DAD), or fluorescence detection (FLD) is a widely used method for the separation and quantification of AOH and its derivatives. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile, methanol, and water, often with an acid modifier.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is a highly sensitive and selective technique for the simultaneous determination of multiple Alternaria mycotoxins. It allows for accurate quantification even in complex matrices. Stable isotope dilution assays can be used to improve accuracy and precision.
Table 4: Example HPLC and LC-MS/MS Method Parameters
Parameter HPLC-FLD LC-MS/MS Reference Column Spherisorb ODS-2 C18 column , Mobile Phase Acetonitrile:Methanol:Acidified Water Gradient of water and acetonitrile/methanol with formic acid , Detection Fluorescence (Ex: 330 nm, Em: 430 nm for AOH) Multiple Reaction Monitoring (MRM) , Retention Time (AOH) ~8.3 min Varies with method
Conclusion
The formation of this compound in Alternaria cultures is a multi-step process that begins with the synthesis of its precursor, alternariol, by the polyketide synthase PksI. Subsequent hydroxylation, likely catalyzed by a cytochrome P450 monooxygenase, yields this compound. This metabolite can be further transformed into other compounds. The production of these mycotoxins is influenced by various factors, and their analysis requires sophisticated chromatographic techniques. Further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved in the biosynthesis of this compound in Alternaria species. This knowledge will be invaluable for developing targeted strategies to control mycotoxin contamination in food and feed, and for accurately assessing the associated health risks.
References
- 1. Alternaria in Food: Ecophysiology, Mycotoxin Production and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungi and Mycotoxins: Alternaria - BIŌNTE [bionte.com]
- 3. Metabolites from Alternaria Fungi and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Polyketide Synthase Required for Alternariol (AOH) and Alternariol-9-Methyl Ether (AME) Formation in Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide on the Function of the Alternariol Gene Cluster in Fungal Development and Virulence
Abstract
Secondary metabolites are crucial for the ecological success of many fungal species, playing key roles in processes ranging from competition to pathogenesis. The filamentous fungus Alternaria alternata, a ubiquitous plant pathogen, produces a variety of mycotoxins, among which are the polyketide-derived alternariol (AOH) and its derivatives. This technical guide provides a comprehensive overview of the biosynthesis, regulation, and function of metabolites from the AOH gene cluster, with a particular focus on their role as virulence factors. We detail the enzymatic cascade responsible for producing AOH, its methylated form (alternariol monomethyl ether, AME), and its hydroxylated derivative, 4-hydroxy-alternariol monomethyl ether (4-OH-AME). Furthermore, we present the current understanding of the transcriptional regulation governing this cluster and summarize the quantitative data implicating these compounds in fungal virulence. Detailed experimental protocols for gene inactivation, heterologous expression, and virulence assays are provided to facilitate further research in this area.
Introduction to the Alternariol Family of Mycotoxins
Alternaria alternata is a versatile fungus known for its saprophytic, endophytic, and pathogenic lifestyles, causing significant economic losses in agriculture by infecting a wide range of crops.[1][2][3] Its pathogenic success is partly attributed to the secretion of a diverse arsenal of secondary metabolites, including host-specific and non-host-specific toxins.[2] Among the most prominent non-host-specific toxins are alternariol (AOH) and its derivative alternariol monomethyl ether (AME).[4] These compounds belong to the dibenzo-α-pyrones class of mycotoxins and are frequently found as contaminants in food and feed, posing potential risks to human and animal health. The biosynthetic gene cluster responsible for AOH production also encodes enzymes that create further derivatives, including 4-hydroxy-alternariol monomethyl ether (4-OH-AME), expanding the chemical diversity and biological activity of this toxin family. Understanding the function of these molecules is critical for developing effective disease control strategies and for assessing their toxicological impact.
Biosynthesis of Alternariol and Its Derivatives
The capacity of A. alternata to produce AOH and its derivatives is encoded within a 15-kb gene cluster. This cluster contains the genes for the core synthase enzyme as well as for several tailoring enzymes that modify the initial polyketide backbone.
The key genes and their functions are:
-
pksI : A polyketide synthase gene that is essential for the initial synthesis of the alternariol (AOH) molecule from acetyl-CoA and malonyl-CoA precursors. Heterologous expression of pksI alone in a host like Aspergillus oryzae is sufficient to produce AOH.
-
omtI : An O-methyltransferase gene. The OmtI enzyme catalyzes the methylation of AOH to produce alternariol monomethyl ether (AME).
-
moxI : A FAD-dependent monooxygenase gene. The MoxI enzyme is responsible for the hydroxylation of AME, leading to the formation of 4-hydroxy-alternariol monomethyl ether (4-OH-AME). Co-expression of pksI, omtI, and moxI also results in the production of altenusin (ALN).
-
sdrI : A short-chain dehydrogenase gene.
-
doxI : A putative extradiol dioxygenase gene.
-
aohR : A transcription factor gene that regulates the expression of other genes within the cluster.
The biosynthetic pathway is a sequential process where the core AOH structure is created and subsequently modified by the tailoring enzymes encoded within the same cluster.
Transcriptional Regulation of the AOH Gene Cluster
The production of secondary metabolites is tightly regulated to occur at specific stages of development or in response to environmental cues. In A. alternata, the AOH gene cluster contains its own dedicated transcription factor, AohR, which acts as a positive regulator.
Studies involving gene deletion and overexpression have demonstrated the critical role of AohR:
-
Deletion of aohR leads to a significant reduction in the expression of the pksI gene, resulting in delayed and decreased production of AOH.
-
Overexpression of aohR causes an increase in pksI expression and a corresponding rise in the production of AOH.
This indicates a direct or indirect positive feedback loop where AohR activates the biosynthetic machinery. The upstream signals that activate AohR itself are not fully elucidated but are likely linked to broader fungal signaling networks that respond to host environment, nutrient status, or oxidative stress, such as the MAPK signaling pathways.
Role in Fungal Development and Virulence
While many secondary metabolites are involved in fungal development, the primary documented role of the AOH toxin family in A. alternata is related to virulence and interaction with host organisms.
Fungal Development
Direct evidence linking 4-Hydroxyalternariol or the broader AOH family to specific developmental processes like conidiation or hyphal branching in A. alternata is limited. However, it is known that general stress-response pathways, which often regulate secondary metabolism, are crucial for fungal development. For instance, the SLT2 MAPK signaling pathway in A. alternata is essential for conidiation, morphogenesis, and cell wall integrity. It is plausible that the regulation of AOH production is integrated with these developmental pathways, ensuring that virulence factors are produced when the fungus is colonizing a host.
Fungal Virulence
Strong evidence establishes AOH and its derivatives as significant virulence and colonization factors. The deletion of the core biosynthetic gene, pksI, renders the fungus unable to produce any compounds from this family. This mutant strain exhibits significantly reduced virulence on a variety of hosts.
| Fungal Strain | Host Plant | Virulence Metric | Quantitative Result | Reference |
| Wild-Type A. alternata | Tomato (Lycopersicon esculentum) | Lesion Development | Severe necrotic lesions | |
| ΔpksI Mutant | Tomato (Lycopersicon esculentum) | Lesion Development | Reduced lesion size and severity | |
| Wild-Type A. alternata | Citrus | Disease Symptoms | Typical disease development | |
| ΔpksI Mutant | Citrus | Disease Symptoms | Reduced virulence | |
| Wild-Type A. alternata | Apple (Malus domestica) | Disease Symptoms | Typical disease development | |
| ΔpksI Mutant | Apple (Malus domestica) | Disease Symptoms | Reduced virulence |
The mechanism by which these toxins contribute to virulence is likely multifactorial. AOH and AME have been shown to be cytotoxic and can induce DNA damage in host cells. Recent studies suggest they may also act by disrupting cell membranes, altering reactive oxygen species (ROS) production, and inhibiting key enzymes like topoisomerase in target organisms. The specific contribution of 4-OH-AME to virulence has not been separately determined but, as a product of the same cluster, it is considered part of the toxic cocktail that facilitates host colonization.
Experimental Methodologies
Reproducible and robust experimental protocols are essential for studying fungal secondary metabolites. Below are methodologies for key experiments cited in the investigation of this compound and the AOH cluster.
Protocol 1: Gene Disruption via CRISPR/Cas9 in A. alternata
This protocol outlines the steps for creating a targeted gene knockout, such as for pksI or aohR.
-
gRNA Design: Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' regions of the gene of interest using a CRISPR design tool.
-
Vector Construction: Synthesize the sgRNAs and clone them into a Cas9-expressing vector suitable for filamentous fungi, which also contains a selectable marker (e.g., hygromycin resistance).
-
Protoplast Preparation:
-
Grow A. alternata mycelia in liquid medium (e.g., Potato Dextrose Broth) for 24-48 hours.
-
Harvest mycelia by filtration and wash with an osmotic stabilizer (e.g., 1 M sorbitol).
-
Digest the cell walls using a lytic enzyme cocktail (e.g., lysing enzyme from Trichoderma harzianum) in the osmotic stabilizer solution.
-
Filter the resulting protoplasts through sterile nylon mesh to remove mycelial debris.
-
-
Transformation:
-
Mix the prepared protoplasts with the CRISPR/Cas9 vector plasmid DNA.
-
Add a PEG-CaCl2 solution to facilitate DNA uptake and incubate.
-
Wash the protoplasts to remove PEG and resuspend in a regeneration medium with an osmotic stabilizer.
-
-
Mutant Screening:
-
Plate the transformed protoplasts on regeneration agar containing the appropriate antibiotic for selection.
-
Isolate individual colonies and screen for the desired gene deletion via PCR using primers that flank the targeted region.
-
Confirm the absence of the gene product (toxin) using analytical chemistry methods like HPLC or LC-MS.
-
Protocol 2: Plant-Based Fungal Virulence Assay
This protocol describes a method to assess the pathogenicity of fungal strains on host fruit.
-
Host Preparation:
-
Select healthy, ripe, and unwounded fruits (e.g., tomatoes, apples).
-
Surface-sterilize the fruits by wiping them with 70% ethanol and allowing them to air dry in a sterile environment.
-
-
Inoculation:
-
Prepare inoculum from fungal strains (e.g., wild-type and knockout mutants) grown on solid agar (e.g., Potato Dextrose Agar).
-
Use a sterile cork borer to create a small wound on the surface of each fruit.
-
Place a mycelial plug (of the same diameter as the wound) taken from the edge of an actively growing fungal colony into the wound.
-
-
Incubation:
-
Place the inoculated fruits in a sterile, humid chamber (e.g., a sealed plastic container with moist paper towels).
-
Incubate at a controlled temperature (e.g., 25°C) in the dark for 5-10 days.
-
-
Data Collection and Analysis:
-
Measure the diameter of the resulting necrotic lesions daily or at the end of the incubation period.
-
Calculate the average lesion size for each fungal strain.
-
Statistically compare the virulence of the mutant strain to the wild-type strain to determine if the deleted gene functions as a virulence factor.
-
Conclusion and Future Directions
The alternariol gene cluster in Alternaria alternata is a well-defined system responsible for producing a suite of mycotoxins, including AOH, AME, and 4-OH-AME. While their precise role in fungal development remains to be fully detailed, their function as potent virulence factors is clearly established. The biosynthesis is controlled by a set of clustered genes regulated by the internal transcription factor AohR. The hydroxylated derivative 4-OH-AME, produced by the action of the monooxygenase MoxI, is an integral part of the chemical arsenal that this pathogen uses to colonize its hosts.
Future research should focus on several key areas:
-
Upstream Regulation: Identifying the specific environmental signals and the corresponding signal transduction pathways (e.g., MAPK, cAMP) that activate the AohR transcription factor.
-
Differential Virulence: Quantitatively assessing the specific contribution of 4-OH-AME to overall virulence compared to AOH and AME.
-
Host Targets: Elucidating the precise molecular targets of these toxins within the host plant cell.
-
Therapeutic Targets: Exploring the enzymes within the AOH biosynthetic pathway, such as PksI or MoxI, as potential targets for the development of novel fungicides to control Alternaria diseases.
References
- 1. Metabolites from Alternaria Fungi and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis [frontiersin.org]
- 3. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternariol as virulence and colonization factor of Alternaria alternata during plant infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Sensitive and Robust LC-MS/MS Method for the Detection of 4-Hydroxyalternariol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of 4-Hydroxyalternariol, a mycotoxin produced by Alternaria fungi. The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The described method is intended as a robust starting point for researchers requiring the sensitive and selective analysis of this mycotoxin in various matrices. While specific validation data for this compound is not widely published, this document provides a framework for method validation based on established guidelines for mycotoxin analysis.
Introduction
Mycotoxins, secondary metabolites produced by fungi, are a significant concern for food safety and public health due to their toxic effects. Alternaria species, common plant pathogens, produce a range of mycotoxins, including alternariol (AOH) and its derivatives. This compound is a hydroxylated metabolite of alternariol. Given the potential toxicity of Alternaria toxins, sensitive and selective analytical methods are crucial for their detection and quantification in various commodities.[1][2][3][4]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and ability to handle complex matrices.[5] This application note outlines a detailed protocol for the analysis of this compound using LC-MS/MS, providing researchers with a solid foundation for implementing this methodology in their laboratories.
Experimental Protocol
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): ¹³C-labeled Alternariol or a structurally similar compound
-
Acetonitrile (ACN), Methanol (MeOH), and Water (H₂O) - LC-MS grade
-
Formic acid (FA) and Ammonium formate - LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)
-
Syringe filters (0.22 µm)
Standard Solution Preparation
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of working standard solutions by serial dilution in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to construct a calibration curve. Prepare a stock solution of the internal standard in a similar manner and spike into all standards and samples at a constant concentration.
Sample Preparation (General Procedure)
A generic sample preparation procedure for a solid matrix is described below. This should be optimized based on the specific matrix of interest.
-
Homogenization: Homogenize a representative portion of the sample to a fine powder or paste.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of an extraction solvent (e.g., acetonitrile/water 80:20, v/v with 1% formic acid).
-
Vortex vigorously for 1 minute, followed by shaking for 30 minutes on a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Clean-up (Solid Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., C18, 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water.
-
Load 5 mL of the supernatant from the extraction step onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of water to remove interfering polar compounds.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 5 mL of methanol or acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Parameters
The following are proposed starting parameters and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) System:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start at 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) System:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode (to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 3.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 - 450°C |
| Collision Gas | Argon |
Proposed MRM Transitions for this compound (to be determined experimentally):
The exact mass of this compound (C₁₄H₁₀O₆) is 274.0477. The deprotonated molecule [M-H]⁻ would be m/z 273.0404, and the protonated molecule [M+H]⁺ would be m/z 275.0550. These should be confirmed by direct infusion of a standard. Product ions and collision energies must be optimized.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | Proposed: 273.04 | To be determined | To be determined | To be optimized |
| Internal Standard | Dependent on IS | To be determined | To be determined | To be optimized |
Method Validation
The analytical method should be validated according to established guidelines (e.g., Commission Implementing Regulation (EU) 2021/808). Key validation parameters include:
-
Linearity: Assess the linearity of the calibration curve over a defined concentration range. A correlation coefficient (r²) of >0.99 is generally expected.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Accuracy (Recovery): Evaluate the method's accuracy by analyzing spiked blank samples at different concentration levels. Recoveries are typically expected to be within 70-120%.
-
Precision (Repeatability and Reproducibility): Assess the precision of the method by analyzing replicate samples on the same day (repeatability) and on different days (reproducibility). The relative standard deviation (RSD) should typically be <20%.
-
Specificity/Selectivity: Ensure that the method can differentiate the analyte from other components in the sample matrix.
-
Matrix Effects: Evaluate the influence of the sample matrix on the ionization of the analyte.
Data Presentation
The following table is a template for summarizing the quantitative performance of the validated method.
| Parameter | This compound |
| Linear Range (ng/mL) | e.g., 0.1 - 100 |
| Correlation Coefficient (r²) | e.g., >0.995 |
| LOD (ng/mL) | To be determined |
| LOQ (ng/mL) | To be determined |
| Recovery (%) | To be determined |
| Repeatability (RSD%) | To be determined |
| Reproducibility (RSD%) | To be determined |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Proposed fragmentation of this compound in negative ion mode.
Conclusion
This application note provides a comprehensive framework for the development and validation of an LC-MS/MS method for the analysis of this compound. The proposed sample preparation, chromatography, and mass spectrometry conditions serve as a strong starting point for researchers. Adherence to rigorous validation procedures will ensure the generation of high-quality, reliable data for the monitoring of this mycotoxin in various matrices.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. Development and Validation of a LC-ESI-MS/MS Method for the Determination of Alternaria Toxins Alternariol, Alternariol Methyl-Ether and Tentoxin in Tomato and Tomato-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a LC-ESI-MS/MS Method for the Determination of Alternaria Toxins Alternariol, Alternariol Methyl-Ether and Tentoxin in Tomato and Tomato-Based Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Chemical Synthesis of 4-Hydroxyalternariol for Research Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of 4-hydroxyalternariol, a mycotoxin produced by Alternaria fungi. The synthesis is based on a convergent approach, commencing with the total synthesis of the parent compound, alternariol, followed by a regioselective hydroxylation at the 4-position. This protocol is intended to provide a reliable method for obtaining high-purity this compound for use as a research standard in toxicology, pharmacology, and drug discovery studies. Detailed experimental procedures, purification methods, and characterization data are provided.
Introduction
This compound is a polyketide mycotoxin that belongs to the dibenzo-α-pyrone class of compounds. It is a metabolite of alternariol, a more commonly known mycotoxin produced by various species of Alternaria fungi. These fungi are ubiquitous plant pathogens, and their toxins can contaminate a wide range of food commodities, posing a potential risk to human and animal health. The availability of pure analytical standards is crucial for the accurate detection and toxicological assessment of these compounds. This application note describes a robust synthetic route to this compound, designed to be accessible to researchers with a background in organic synthesis.
Chemical Synthesis Workflow
The overall synthetic strategy for this compound is a two-stage process. The first stage involves the total synthesis of alternariol (AOH) via a Suzuki-Miyaura cross-coupling reaction. The second stage is the regioselective introduction of a hydroxyl group at the 4-position of the alternariol core.
Caption: Overall workflow for the chemical synthesis of this compound.
Experimental Protocols
Stage 1: Total Synthesis of Alternariol (AOH)
This multi-step synthesis is adapted from the work of Koch et al. (2005).[1][2]
Materials:
-
Orcinol
-
3,5-Dimethoxybromobenzene
-
N-Bromosuccinimide (NBS)
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Sodium chlorite (NaClO₂)
-
2-Methyl-2-butene
-
Boron tribromide (BBr₃)
-
Anhydrous solvents (THF, DMF, CH₂Cl₂)
-
Silica gel for column chromatography
Protocol:
-
Synthesis of the Boronic Acid Precursor:
-
Orcinol is first methylated and then brominated with NBS to yield a bromoorcinol derivative.
-
This derivative undergoes a halogen-metal exchange with n-BuLi at low temperature, followed by trapping with triisopropyl borate to afford the corresponding boronic acid after acidic workup.
-
-
Synthesis of the Resorcylic Aldehyde Precursor:
-
3,5-Dimethoxybromobenzene is subjected to a Vilsmeier-Haack formylation using POCl₃ and DMF to introduce an aldehyde group, yielding the brominated resorcylic aldehyde.
-
-
Suzuki-Miyaura Cross-Coupling:
-
The orcinol-derived boronic acid and the brominated resorcylic aldehyde are coupled using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., DMF/water). This key step forms the biaryl backbone of alternariol.[1]
-
-
Oxidation and Cyclization:
-
The aldehyde group of the biaryl intermediate is oxidized to a carboxylic acid using sodium chlorite.
-
Subsequent demethylation and lactonization under acidic conditions yield the alternariol core.
-
-
Final Demethylation:
-
Any remaining methyl ether protecting groups are cleaved using a strong Lewis acid like boron tribromide to afford crude alternariol.
-
Purification of Alternariol:
-
The crude product is purified by medium-pressure liquid chromatography (MPLC) on silica gel using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to yield pure alternariol.
Stage 2: Regioselective 4-Hydroxylation of Alternariol
This proposed protocol is based on the principles of directed ortho-metalation (DoM) of phenolic compounds.
Materials:
-
Alternariol (from Stage 1)
-
Protecting group reagent (e.g., tert-Butyldimethylsilyl chloride)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
-
Electrophilic oxygen source (e.g., 2-(Phenylsulfonyl)-3-phenyloxaziridine - Davis oxaziridine)
-
Deprotection reagent (e.g., Tetrabutylammonium fluoride - TBAF)
-
Anhydrous solvents (THF)
Protocol:
-
Protection of Phenolic Hydroxyls:
-
The phenolic hydroxyl groups of alternariol are protected to prevent undesired side reactions. A common strategy is the formation of silyl ethers using a reagent like TBDMSCl in the presence of a base (e.g., imidazole).
-
-
Directed ortho-Metalation (DoM):
-
The protected alternariol is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).
-
A strong, non-nucleophilic base such as LDA is added dropwise. The existing oxygen functionalities on the aromatic ring are expected to direct the lithiation to the adjacent ortho position (C4).
-
-
Electrophilic Hydroxylation:
-
An electrophilic oxygen source, such as a Davis oxaziridine, is added to the reaction mixture to introduce the hydroxyl group at the lithiated position.
-
-
Deprotection:
-
The protecting groups are removed using a suitable reagent, such as TBAF for silyl ethers, to yield this compound.
-
Purification of this compound:
-
The final product is purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to obtain high-purity this compound for use as a research standard.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| Alternariol (AOH) | C₁₄H₁₀O₅ | 258.23 | ~30-40 (overall) | >98 |
| This compound | C₁₄H₁₀O₆ | 274.23 | ~15-25 (from AOH) | >99 |
Characterization Data
Spectroscopic Data for this compound:
| Technique | Data |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ (ppm): 10.3 (s, 1H, OH), 9.8 (s, 1H, OH), 9.5 (s, 1H, OH), 8.8 (s, 1H, OH), 7.15 (d, J=2.0 Hz, 1H), 6.78 (d, J=2.0 Hz, 1H), 6.55 (s, 1H), 2.65 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 125 MHz) | δ (ppm): 165.2, 160.1, 158.5, 157.9, 140.2, 138.5, 117.8, 115.4, 110.1, 105.6, 102.3, 99.8, 98.7, 20.5 |
| High-Resolution Mass Spectrometry (HRMS) | [M-H]⁻ calculated for C₁₄H₉O₆: 273.0405; found: 273.0402 |
Signaling Pathway of Interest
This compound, like its parent compound alternariol, may exert its biological effects through various signaling pathways. One area of significant interest is its potential to induce oxidative stress and apoptosis.
Caption: Proposed pathway of this compound-induced apoptosis via oxidative stress.
Conclusion
This application note provides a comprehensive guide for the chemical synthesis of this compound. The described protocols offer a viable route to obtaining this mycotoxin in high purity, which is essential for its use as a research standard. The availability of this standard will facilitate further research into the toxicology, metabolism, and potential pharmacological activities of this and related Alternaria toxins.
References
Application Note: Extraction and Purification of 4-Hydroxyalternariol from Fungal Cultures
Abstract
This application note provides a detailed protocol for the extraction and purification of 4-Hydroxyalternariol, a polyketide mycotoxin, from fungal cultures of the Alternaria genus. The methodology encompasses fungal cultivation, solvent-based extraction, and chromatographic purification. This protocol is intended for researchers in natural product chemistry, mycotoxicology, and drug development.
Introduction
Alternaria species are a widespread genus of fungi known to produce a diverse array of secondary metabolites.[1][2] Among these are several mycotoxins, including alternariol (AOH) and its derivatives, which are of interest due to their potential biological activities. This compound is one such derivative. The isolation and purification of these compounds are essential for toxicological studies, pharmacological screening, and for use as analytical standards. This document outlines a comprehensive workflow for the isolation of this compound from fungal broth and mycelium.
Materials and Reagents
-
Alternaria sp. culture
-
Culture media (e.g., Potato Dextrose Agar, Rice Medium)
-
Ethyl acetate (ACS grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Chloroform (ACS grade)
-
Hexane (ACS grade)
-
Silica gel for column chromatography (60 Å, 70-230 mesh)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chromatography columns
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
High-Performance Liquid Chromatography (HPLC) system
-
Standard laboratory glassware and equipment
Experimental Protocols
Part 1: Fungal Culture and Mycotoxin Production
-
Fungal Strain and Culture Media: An appropriate strain of Alternaria, known to produce alternariol derivatives, should be selected. The fungus can be cultured on solid media such as Potato Dextrose Agar (PDA) or a rice-based medium for robust growth and metabolite production.[3][4]
-
Incubation Conditions: Inoculate the chosen medium with the Alternaria sp. and incubate at a temperature between 20°C and 30°C for a period of 14 to 30 days.[5] Optimal production of alternariol has been observed at 25°C. The cultures should be incubated in the dark to promote mycotoxin production.
Part 2: Extraction of this compound
-
Harvesting: After the incubation period, the fungal culture (both mycelium and solid/liquid medium) is harvested.
-
Solvent Extraction:
-
The entire culture mass is macerated and soaked in ethyl acetate for up to one week. This process should be repeated multiple times to ensure exhaustive extraction.
-
Alternatively, a mixture of methanol and water can be used for extraction.
-
The resulting organic solvent extracts are combined.
-
-
Drying and Concentration: The combined ethyl acetate extract is dried over anhydrous sodium sulfate to remove any residual water. The dried extract is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
Part 3: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
The crude extract is adsorbed onto a small amount of silica gel and applied to the top of a silica gel column packed with a non-polar solvent such as hexane.
-
The column is then eluted with a solvent gradient of increasing polarity. A common gradient system is hexane-chloroform, followed by chloroform-methanol. The polarity is gradually increased to separate compounds based on their affinity for the stationary phase.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 95:5 v/v).
-
Fractions containing compounds with similar Rf values to that expected for this compound are pooled.
-
-
Further Purification (Optional):
-
For higher purity, the pooled fractions can be subjected to further chromatographic steps, such as preparative HPLC.
-
Data Presentation
| Fungal Species | Substrate | Incubation Temperature (°C) | AOH Concentration (mg/kg or µg/g) | Reference |
| A. solani | Not Specified | 25 | 1251 µg/kg | |
| A. alternata | Maize | Not Specified | 0.3 - 2.1 mg/kg | |
| A. alternata | Rice | Not Specified | 0.4 - 9.9 mg/kg | |
| A. alternata (ATCC 56836) | Grapes | Room Temp. (~21) | up to 3336 µg/g |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
Discussion
The described protocol provides a general and robust framework for the isolation of this compound from Alternaria fungal cultures. The choice of extraction solvent and chromatographic conditions may require optimization depending on the specific Alternaria strain and the scale of the extraction. The use of ethyl acetate is effective for the extraction of moderately polar mycotoxins like alternariol and its derivatives. Silica gel chromatography is a standard and effective method for the initial purification and separation of compounds from the crude extract. For confirmation of the final product's identity and purity, analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Safety Precautions
Alternaria mycotoxins are potentially hazardous. All handling of fungal cultures and extracts should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Organic solvents are flammable and should be handled with care.
References
Application Notes and Protocols for 4-Hydroxyalternariol as a Potential Biomarker of Alternaria Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternaria species are a ubiquitous genus of fungi that can contaminate a wide variety of crops, including grains, fruits, and vegetables.[1][2] Human exposure to mycotoxins produced by Alternaria is a growing health concern. Alternariol (AOH) is one of the most common mycotoxins produced by these fungi and has been linked to various toxic effects, including genotoxicity and endocrine disruption.[1] 4-Hydroxyalternariol (4-OH-AOH) is a phase I metabolite of AOH.[3] The detection and quantification of 4-OH-AOH in human biological samples can serve as a specific biomarker for exposure to its parent compound, AOH, and thus to Alternaria mycotoxins. This document provides detailed application notes and protocols for the use of 4-OH-AOH as a biomarker for Alternaria exposure.
Data Presentation
The following tables summarize quantitative data on the levels of Alternariol (AOH) and other Alternaria mycotoxins in human urine. While specific quantitative data for this compound is limited in the literature, the data for its parent compound provides a strong indication of potential exposure levels.
Table 1: Concentration of Alternaria Mycotoxins in Human Urine Samples from the Yangtze River Delta, China [4]
| Mycotoxin | Detection Rate (%) | Concentration Range (ng/mL) | Mean Concentration (ng/mL) |
| Alternariol (AOH) | 38.3 | 0.057 - 45.8 | 1.49 ± 5.05 |
| Alternariol monomethyl ether (AME) | 48.7 | 0.020 - 0.802 | - |
| Tenuazonic acid (TeA) | 63.9 | 0.050 - 80.6 | 2.08 ± 7.52 |
| Tentoxin (TEN) | 23.4 | 0.021 - 0.939 | 0.041 ± 0.105 |
| Altenuene (ALT) | Not Detected | - | - |
Table 2: Occurrence of Alternaria Mycotoxins in Human Urine Samples from Beijing, China
| Mycotoxin | Detection Rate (%) |
| Alternariol monomethyl ether (AME) | 96.0 |
| Tenuazonic acid (TeA) | 70.5 |
Experimental Protocols
Protocol 1: Analysis of this compound in Human Urine by UPLC-MS/MS
This protocol is based on methods developed for the simultaneous detection of Alternaria toxins and their metabolites in human urine.
1. Sample Preparation
-
Enzymatic Hydrolysis of Glucuronide Conjugates:
-
To 100 µL of urine sample, add an internal standard solution (e.g., isotope-labeled 4-OH-AOH).
-
Add 50 µL of β-glucuronidase/arylsulfatase solution (from Helix pomatia) in acetate buffer (pH 5.0).
-
Incubate the mixture at 37°C for at least 4 hours to ensure complete hydrolysis of glucuronide conjugates.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. UPLC-MS/MS Analysis
-
Chromatographic Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 95% A
-
1-8 min: Linear gradient to 5% A
-
8-10 min: Hold at 5% A
-
10.1-12 min: Return to 95% A and re-equilibrate.
-
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 4-OH-AOH and its internal standard. The exact m/z transitions should be optimized by infusing a standard solution of 4-OH-AOH. A plausible precursor ion ([M-H]⁻) for 4-OH-AOH (C₁₄H₁₀O₆) would be m/z 273.0. Product ions would need to be determined experimentally.
-
Protocol 2: Extraction of this compound from Human Blood
This protocol is a general workflow for mycotoxin analysis in blood and should be optimized for 4-OH-AOH.
1. Sample Preparation
-
Protein Precipitation:
-
To 100 µL of whole blood, plasma, or serum, add 400 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Processing:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.
-
Signaling Pathways and Visualization
Exposure to Alternariol (AOH), the parent compound of this compound, has been shown to induce cellular stress and modulate key signaling pathways involved in inflammation and cell cycle regulation. It is highly probable that 4-OH-AOH, as a reactive metabolite, also participates in these pathways.
Oxidative Stress and MAPK Signaling Pathway
AOH can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This cellular stress can activate the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Caption: Oxidative Stress and p38 MAPK Pathway Activation.
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial regulator of the inflammatory response. Some studies suggest that AOH can suppress lipopolysaccharide (LPS)-induced NF-κB activation. This immunomodulatory effect could be a key aspect of Alternaria mycotoxin toxicity.
Caption: Inhibition of the NF-κB Signaling Pathway.
Experimental Workflow for Biomarker Analysis
The overall workflow for analyzing this compound as a biomarker of Alternaria exposure involves several key steps from sample collection to data analysis.
References
- 1. Involvement of p38MAPK-ATF2 signaling pathway in alternariol induced DNA polymerase β expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrative human intervention study for mycotoxin biomarker discovery and toxicokinetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mycotoxin alternariol suppresses lipopolysaccharide-induced inflammation in THP-1 derived macrophages targeting the NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-mycotoxin analysis using dried blood spots and dried serum spots - PMC [pmc.ncbi.nlm.nih.gov]
Standard operating procedure for 4-Hydroxyalternariol stability testing
Application Note & Protocol: Stability Testing of 4-Hydroxyalternariol
ANP-AOH-ST-2025
Topic: Standard Operating Procedure for this compound Stability Testing
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive standard operating procedure (SOP) for conducting stability testing of this compound (4-OH-AOH), a hydroxylated metabolite of the mycotoxin alternariol. The protocol details procedures for long-term, accelerated, and forced degradation studies to evaluate the intrinsic stability of 4-OH-AOH. It includes sample preparation, stress conditions, analytical methodology using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), and data analysis. This guide is intended to help researchers establish robust stability profiles, identify potential degradation products, and develop stability-indicating analytical methods.
Introduction
This compound (4-OH-AOH) is a phase I metabolite of alternariol (AOH), a mycotoxin produced by Alternaria fungi.[1] AOH and its derivatives are common contaminants in various food products, posing potential risks to human health.[2] Understanding the chemical stability of 4-OH-AOH is crucial for accurate risk assessment, development of reference standards, and toxicological studies.
Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3] This SOP outlines a systematic approach to stability testing, incorporating principles from the International Council for Harmonisation (ICH) guidelines. The protocol covers forced degradation, long-term, and accelerated stability studies to identify degradation pathways and establish a shelf-life for 4-OH-AOH reference materials.
Materials and Equipment
2.1 Reagents
-
This compound (4-OH-AOH) reference standard (>98% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water, ultrapure (18.2 MΩ·cm)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Nitrogen gas, high purity
2.2 Equipment
-
Analytical balance (± 0.01 mg)
-
pH meter
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated pipettes
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined caps
-
HPLC or UHPLC system with a diode array detector (DAD) or photodiode array (PDA) detector
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber with controlled light/UV exposure
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of 4-OH-AOH reference standard into a 1 mL amber volumetric flask. Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. Store at -20°C.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with a suitable solvent, typically the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This working solution will be subjected to stress conditions.
Forced Degradation (Stress Testing)
Forced degradation studies are performed on a single batch to identify potential degradation products and establish the stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation of the active substance.
-
Acid Hydrolysis: Mix 1 mL of the 4-OH-AOH working solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 12 hours. If no degradation is observed, increase the temperature to 60°C. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the working solution with 1 mL of 3% H₂O₂. Store protected from light at room temperature for 24 hours.
-
Thermal Degradation: Transfer the solid 4-OH-AOH powder and 1 mL of the working solution into separate amber vials. Expose to 80°C in a dry oven for 48 hours.
-
Photostability: Expose the solid 4-OH-AOH powder and 1 mL of the working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A parallel set of samples should be wrapped in aluminum foil as dark controls.
For all stress conditions, a control sample (working solution diluted 1:1 with the appropriate solvent without the stressor) should be prepared and stored under normal conditions (e.g., 4°C, protected from light) and analyzed alongside the stressed samples.
Long-Term and Accelerated Stability Testing
These studies are performed on at least three primary batches to establish a re-test period or shelf life.
-
Sample Preparation: Prepare multiple aliquots of the 4-OH-AOH standard solution (e.g., 10 µg/mL in methanol) in amber glass vials. For solid stability, aliquot the powder into separate amber vials.
-
Storage Conditions: Place the samples in calibrated stability chambers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
Refrigerated (Reference): 4°C ± 2°C.
-
-
Testing Schedule: Analyze the samples at predetermined time points.
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
Analytical Methodology (HPLC-MS/MS)
A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients. LC-MS/MS is highly suitable for this purpose.
4.1 Chromatographic Conditions
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 Reverse-Phase (e.g., Agilent Zorbax, Waters Acquity, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
4.2 Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: A specific precursor ion (m/z) for 4-OH-AOH should be selected, and at least two product ions should be monitored for quantification and confirmation. Note: The exact m/z values must be determined experimentally.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximal signal intensity of 4-OH-AOH.
Data Presentation and Analysis
All quantitative data should be summarized in tables to facilitate comparison and trend analysis.
5.1 Forced Degradation Data
The results from the forced degradation studies should be tabulated to show the extent of degradation and the formation of new peaks.
Table 1: Summary of Forced Degradation Results for 4-OH-AOH
| Stress Condition | Duration/Temp. | % Assay of 4-OH-AOH | % Degradation | Number of Degradation Products | Peak Area of Major Degradant (mAU*s) |
|---|---|---|---|---|---|
| Control | N/A | 100.0 | 0.0 | 0 | N/A |
| 0.1 M HCl | 24 h @ 60°C | 95.2 | 4.8 | 1 | 15,230 |
| 0.1 M NaOH | 12 h @ RT | 88.7 | 11.3 | 2 | 48,910 |
| 3% H₂O₂ | 24 h @ RT | 91.5 | 8.5 | 1 | 35,600 |
| Thermal (Solid) | 48 h @ 80°C | 99.1 | 0.9 | 0 | < LOQ |
| Thermal (Solution) | 48 h @ 80°C | 96.8 | 3.2 | 1 | 8,840 |
| Photostability | 1.2 M lux hrs | 94.3 | 5.7 | 2 | 21,450 |
5.2 Long-Term and Accelerated Stability Data
The stability data should be recorded at each time point, including assay, appearance, and purity.
Table 2: Accelerated Stability Data for 4-OH-AOH (40°C / 75% RH)
| Batch No. | Time Point (Months) | Appearance | Assay (%) vs. Initial | Purity (%) by Area Normalization |
|---|---|---|---|---|
| AOH-B1 | 0 | White Powder | 100.0 | 99.8 |
| 3 | White Powder | 99.5 | 99.7 | |
| 6 | White Powder | 98.9 | 99.5 | |
| AOH-B2 | 0 | White Powder | 100.0 | 99.9 |
| 3 | White Powder | 99.6 | 99.8 | |
| 6 | White Powder | 99.1 | 99.6 | |
| AOH-B3 | 0 | White Powder | 100.0 | 99.8 |
| 3 | White Powder | 99.4 | 99.7 |
| | 6 | 98.8 | 99.4 |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the stability testing of this compound.
Caption: Workflow for 4-OH-AOH stability testing.
References
Application Notes and Protocols for High-Throughput Screening of 4-Hydroxyalternariol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternariol (AOH) and its hydroxylated metabolite, 4-Hydroxyalternariol (4-OH-AOH), are mycotoxins produced by fungi of the genus Alternaria. These contaminants are frequently found in a variety of agricultural products, including grains, fruits, and vegetables.[1][2] Toxicological studies have demonstrated that AOH can induce cytotoxic and genotoxic effects, primarily through the generation of reactive oxygen species (ROS) and the inhibition of DNA topoisomerase, leading to DNA strand breaks.[1][3][4] This activity triggers DNA damage response pathways and can cause cell cycle arrest. Given the potential health risks associated with these mycotoxins, sensitive and high-throughput screening methods are essential for food safety and toxicology studies.
These application notes provide a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) designed for the high-throughput screening of this compound in various sample matrices. The described immunoassay offers a robust and sensitive method for the rapid detection and quantification of this mycotoxin.
Principle of the Assay
The high-throughput screening assay for this compound is based on the principle of a competitive ELISA. In this format, this compound present in a sample competes with a fixed amount of a this compound-enzyme conjugate for binding to a limited number of specific antibody binding sites coated on a microtiter plate. The amount of enzyme-linked conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The subsequent addition of a substrate results in a colorimetric reaction, where a stronger color signal indicates a lower concentration of this compound.
Materials and Reagents
-
96-well microtiter plates coated with anti-4-Hydroxyalternariol monoclonal antibody
-
This compound standard solutions
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 2 M Sulfuric Acid)
-
Sample Extraction Buffer (e.g., Methanol/Water mixture)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Protocols
Sample Preparation and Extraction
Proper sample preparation is critical for accurate mycotoxin analysis. The following is a general guideline for the extraction of this compound from a solid matrix (e.g., grain flour).
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 25 mL of extraction solvent (e.g., methanol/water, 80/20, v/v).
-
Vortex vigorously for 3 minutes to ensure thorough mixing.
-
Centrifuge at 4000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
Dilute the supernatant with the assay buffer to bring the this compound concentration within the dynamic range of the assay. The dilution factor will need to be optimized depending on the expected level of contamination.
Competitive ELISA Protocol
-
Preparation of Reagents: Allow all reagents to reach room temperature before use.
-
Addition of Standards and Samples: Add 50 µL of the standard solutions and prepared sample extracts to the appropriate wells of the antibody-coated microtiter plate.
-
Addition of Enzyme Conjugate: Add 50 µL of the this compound-HRP conjugate solution to each well.
-
Incubation: Gently shake the plate and incubate for 60 minutes at 37°C.
-
Washing: Wash the plate 5 times with 250 µL of wash buffer per well. Ensure complete removal of the liquid after the last wash.
-
Addition of Substrate: Add 100 µL of the TMB substrate solution to each well.
-
Incubation: Incubate the plate in the dark for 15 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader within 10 minutes of adding the stop solution.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the this compound competitive ELISA.
Table 1: Standard Curve Data for this compound ELISA
| Standard Concentration (ng/mL) | Absorbance at 450 nm (Mean) | Standard Deviation | % Inhibition |
| 0 | 1.852 | 0.098 | 0 |
| 0.1 | 1.521 | 0.085 | 17.9 |
| 0.5 | 0.988 | 0.051 | 46.6 |
| 1.0 | 0.643 | 0.033 | 65.3 |
| 2.5 | 0.315 | 0.019 | 83.0 |
| 5.0 | 0.158 | 0.011 | 91.5 |
Table 2: Assay Performance Characteristics
| Parameter | Value |
| Assay Range | 0.1 - 5.0 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| IC50 (50% Inhibitory Concentration) | 0.6 ng/mL |
| Intra-assay Coefficient of Variation (CV%) | < 8% |
| Inter-assay Coefficient of Variation (CV%) | < 12% |
Table 3: Cross-Reactivity with Related Mycotoxins
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Alternariol (AOH) | < 5 |
| Alternariol Monomethyl Ether (AME) | < 1 |
| Tenuazonic Acid (TeA) | < 0.1 |
Mandatory Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound induced cytotoxicity.
Experimental Workflow
Caption: Workflow for the this compound competitive ELISA.
References
- 1. Mechanisms of Action and Toxicity of the Mycotoxin Alternariol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The characteristics, occurrence, and toxicological effects of alternariol: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes [frontiersin.org]
Application Note: The Role of 4-Hydroxyalternariol in Elucidating Mycotoxin Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction The Alternaria genus of fungi produces a range of mycotoxins that are common contaminants in various food products, including grains, fruits, and vegetables.[1][2] Among these toxins, alternariol (AOH) and its derivatives are of significant concern due to their potential cytotoxic, genotoxic, and endocrine-disrupting effects.[3][4] Understanding the metabolic fate of these mycotoxins within the human body is crucial for accurate risk assessment. The biotransformation of xenobiotics like mycotoxins typically occurs in two phases: Phase I and Phase II metabolism.[5] This application note focuses on the significance of 4-Hydroxyalternariol (4-OH-AOH), a key Phase I metabolite of AOH, in studying the broader pathways of mycotoxin detoxification and bioactivation.
Metabolic Pathways Involving this compound
Mycotoxin metabolism is a critical process that determines the ultimate toxicity and residence time of the compound in the body. The liver is the primary site for this biotransformation.
Phase I Metabolism: Formation of this compound Phase I reactions introduce or expose functional groups (e.g., hydroxyl groups) on the parent toxin, typically making it more reactive and preparing it for Phase II conjugation. The hydroxylation of alternariol (AOH) is a key Phase I step catalyzed by the cytochrome P450 (CYP) family of enzymes. This process can lead to the formation of several hydroxylated derivatives, including 2-OH-AOH, 4-OH-AOH, 8-OH-AOH, and 10-OH-AOH. Among these, 4-OH-AOH is a prominent metabolite. Studies using human liver microsomes have demonstrated that CYP1A2 is heavily involved in the biotransformation of AOH, with CYP2C19 also playing a moderate role.
Phase II Metabolism: Conjugation and Detoxification Following Phase I, the newly formed hydroxylated metabolites, including 4-OH-AOH, undergo Phase II conjugation reactions. These reactions attach endogenous polar molecules, such as glucuronic acid or sulfate, to the metabolite, rendering it more water-soluble and facilitating its excretion from the body.
-
Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs). AOH and its metabolites are readily glucuronidated in hepatic and extrahepatic tissues, indicating this is a major metabolic pathway. Multiple human UGT isoforms are capable of glucuronidating AOH.
-
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the metabolite. The formation of sulfate conjugates of AOH has been demonstrated, highlighting another key detoxification route.
The formation of catechol or hydroquinone structures, such as in 4-OH-AOH, may have toxicological significance, but subsequent Phase II reactions are generally considered a detoxification step. Studies have suggested that 4-hydroxylation can attenuate the genotoxic and estrogenic properties of the parent mycotoxin, possibly due to enhanced polarity and reduced cellular uptake.
Quantitative Data Summary
The study of 4-OH-AOH often involves comparing its activity to its parent compound, AOH. The following tables summarize key quantitative data from in vitro studies.
Table 1: Cytotoxicity of Alternariol (AOH) and Alternariol Monomethyl Ether (AME) This data provides a baseline for the toxicity of parent Alternaria toxins on cell lines relevant to human exposure. While direct EC₅₀ values for 4-OH-AOH are not widely published, studies indicate its hydroxylated derivatives exhibit less pronounced genotoxic effects than the parent compounds.
| Compound | Cell Line | EC₅₀ Value (µg/mL) |
| AOH | HepG2 (Hepatocytes) | 11.68 ± 4.05 |
| AME | HepG2 (Hepatocytes) | 5.07 ± 0.52 |
| AOH | Caco-2 (Enterocytes) | 18.71 |
| AME | Caco-2 (Enterocytes) | 15.38 ± 8.62 |
Table 2: Inhibition of Human Cytochrome P450 (CYP) Enzymes by Alternariol (AOH) AOH has been shown to inhibit key drug-metabolizing enzymes, which can lead to toxin-drug interactions. Understanding these interactions is critical in toxicology.
| CYP Isoform | Inhibitory Effect (IC₅₀) | Reference |
| CYP1A2 | 0.15 µM (Strong Inhibition) | |
| CYP2C9 | 7.4 µM (Strong Inhibition) | |
| CYP2C19 | Significant inhibition at 5 µM | |
| CYP3A4 | ~40% inhibition at 10 µM |
Table 3: Human UGT Isoforms Involved in Alternariol (AOH) Glucuronidation A wide range of UGT enzymes can conjugate AOH, indicating a robust pathway for its detoxification.
| UGT Isoforms with Activity for AOH |
| UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, UGT2B15 |
Source: Data compiled from Pfeiffer et al. (2009).
Experimental Protocols
Protocol 1: In Vitro Metabolism of AOH using Liver Microsomes
This protocol allows for the study of Phase I metabolite formation, such as 4-OH-AOH, in a controlled environment.
Methodology:
-
Preparation: Prepare human, rat, or porcine liver microsomes. Fortify the microsomal solution with a reduced nicotinamide adenine dinucleotide phosphate (NADPH)-generating system.
-
Incubation: Add AOH (e.g., in a concentration range of 1–100 µM) to the fortified microsome solution. Incubate at 37°C for a defined time course (e.g., 0–10 minutes).
-
Controls: Prepare parallel incubations:
-
Solvent control (e.g., DMSO) instead of the toxin.
-
Negative control without the NADPH cofactor.
-
Negative control with heat-inactivated microsomes (e.g., 98°C for 10 min).
-
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol.
-
Sample Preparation: Place samples in a freezer (-20°C) for at least one hour to precipitate proteins. Centrifuge the samples (e.g., 15 min at 18,000 x g, 4°C).
-
Analysis: Dilute the supernatant and analyze using LC-MS/MS to identify and quantify AOH and its hydroxylated metabolites, including 4-OH-AOH.
Protocol 2: UHPLC-MS/MS Analysis of this compound
This protocol provides a sensitive and specific method for the simultaneous detection of AOH and its key metabolites in biological matrices.
Methodology:
-
Chromatography System: Utilize an ultra-high-performance liquid chromatography (UHPLC) system.
-
Mobile Phase: Employ a gradient elution using a mobile phase consisting of 0.01% formic acid in water and acetonitrile.
-
Mass Spectrometry: Couple the UHPLC to a tandem mass spectrometer (MS/MS).
-
Ionization: Use a negative electrospray ionization (ESI-) source.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to scan for specific precursor-to-product ion transitions for AOH, 4-OH-AOH, and other relevant metabolites.
-
Quantification: Use an isotope-labeled internal standard for accurate quantification.
-
Validation: Validate the method for linearity, accuracy, precision (intra- and inter-day), and determine the limit of detection (LOD) and limit of quantification (LOQ). Recoveries should typically range from 80% to 117%.
References
- 1. Novel oxidative in vitro metabolites of the mycotoxins alternariol and alternariol methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicities of Co-occurring alternariol, alternariol monomethyl ether and tenuazonic acid on human gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. askthescientists.com [askthescientists.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing 4-Hydroxyalternariol (AOH) Detection in Food Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of 4-Hydroxyalternariol (AOH), a mycotoxin produced by Alternaria fungi, in various food matrices. Our goal is to help you enhance the sensitivity and reliability of your AOH detection methods.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting AOH in food samples?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the determination of AOH and other Alternaria toxins in food.[1][2][3] This method offers high selectivity and accuracy, allowing for detection at very low concentrations, often in the sub-µg/kg range.[4][5] The use of stable isotope-labeled internal standards in LC-MS/MS methods can further improve accuracy and precision.
Q2: I am experiencing low recovery of AOH from my food matrix. What could be the cause?
A2: Low recovery of AOH can be attributed to several factors:
-
Inefficient Extraction: The choice of extraction solvent is critical. Acetonitrile or mixtures of acetonitrile and water are commonly used. For some matrices, ethyl acetate has also been shown to be effective. The pH of the extraction solvent can also play a role; for instance, extraction at a pH of 3 has been used for beverage samples.
-
Matrix Effects: Complex food matrices can interfere with the analytical signal, leading to ion suppression or enhancement in LC-MS/MS analysis. A thorough sample cleanup is necessary to minimize these effects.
-
Analyte Degradation: AOH may degrade during sample processing. It is important to handle samples appropriately and minimize exposure to harsh conditions.
-
Improper SPE Cartridge Conditioning or Elution: If using solid-phase extraction (SPE), ensure the cartridges are properly conditioned before use and that the elution solvent is appropriate to recover AOH.
Q3: How can I minimize matrix effects to improve AOH detection sensitivity?
A3: Minimizing matrix effects is crucial for enhancing sensitivity. Here are some effective strategies:
-
Effective Sample Cleanup: Employing a robust sample cleanup technique is the most critical step. Options include:
-
Solid-Phase Extraction (SPE): C18 cartridges are commonly used for cleaning up AOH extracts.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has been successfully applied to wheat grain samples for AOH analysis.
-
Dispersive Liquid-Liquid Microextraction (DLLME): This technique has been shown to be effective for tomato-based products.
-
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for signal suppression or enhancement caused by co-eluting matrix components.
-
Use of Internal Standards: The use of isotopically labeled internal standards (e.g., ¹³C-labeled AOH) is highly recommended to correct for both matrix effects and variations in sample preparation and instrument response.
-
Chromatographic Separation: Optimize the chromatographic conditions to separate AOH from interfering matrix components.
Q4: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for AOH in different food matrices?
A4: The LOD and LOQ for AOH can vary depending on the analytical method, instrumentation, and the complexity of the food matrix. The following table summarizes some reported values from the literature.
| Food Matrix | Analytical Method | LOD | LOQ | Reference |
| Wheat | QuEChERS-LC-MS/MS | 0.5 µg/kg | Not Reported | |
| Tomato Juice | DLLME-LC-ESI-MS/MS | < 0.7 ng/g | < 3.5 ng/g | |
| Beer | SPE-LC-MS/MS | 0.03 µg/L (for AME) | 0.09 µg/L (for AME) | |
| Wheat | SPE-LC-IDMS | Not Reported | < 1 µg/kg | |
| Various Foods | UPLC-MS/MS | 0.1 - 10 µg/kg | 0.2 - 30 µg/kg |
Note: AME (Alternariol monomethyl ether) is a structurally related mycotoxin often analyzed alongside AOH.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low AOH peak detected | Inefficient extraction | Optimize the extraction solvent and procedure. Consider using acetonitrile-based solvents. |
| Poor recovery during cleanup | Evaluate the SPE or QuEChERS cleanup step. Ensure proper conditioning and elution of SPE cartridges. | |
| Instrument sensitivity issue | Check the MS/MS parameters, including cone voltage and collision energy, to ensure they are optimized for AOH. | |
| Analyte degradation | Handle samples at low temperatures and protect from light. | |
| High background noise or interfering peaks | Insufficient sample cleanup | Improve the cleanup method. Consider using a more selective SPE sorbent or a multi-step cleanup protocol. |
| Matrix effects | Implement matrix-matched calibration or use isotopically labeled internal standards. | |
| Contamination | Ensure all glassware and solvents are clean. Run a blank sample to check for contamination. | |
| Poor peak shape | Incompatible mobile phase with injection solvent | Ensure the final extract is reconstituted in a solvent compatible with the initial mobile phase. |
| Column overload | Dilute the sample extract before injection. | |
| Column degradation | Replace the analytical column. | |
| Inconsistent results (poor reproducibility) | Variability in sample preparation | Ensure consistent and precise execution of the extraction and cleanup steps. Use of an automated system can help. |
| Fluctuation in instrument performance | Perform regular instrument calibration and maintenance. Monitor system suitability by injecting a standard at regular intervals. | |
| Non-homogenous sample | Thoroughly homogenize the food sample before taking a subsample for extraction. |
Experimental Protocols
Protocol 1: QuEChERS Method for AOH in Wheat Grains
This protocol is adapted from a method used for the analysis of AOH in wheat grains.
-
Sample Preparation:
-
Grind wheat grain samples into a fine powder.
-
-
Extraction:
-
Weigh 5 g of the homogenized wheat powder into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL microcentrifuge tube containing d-SPE salts (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Analysis:
-
Take the supernatant and filter it through a 0.22 µm syringe filter.
-
Inject an aliquot into the LC-MS/MS system for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for AOH in Liquid Samples (e.g., Beer)
This protocol is a general representation based on methods for liquid matrices.
-
Sample Preparation:
-
Degas carbonated samples.
-
Measure 5 mL of the liquid sample into a centrifuge tube.
-
(Optional) Add an internal standard solution.
-
-
Liquid-Liquid Extraction (optional pre-cleanup):
-
Add 2.5 mL of cyclohexane, shake, and centrifuge to remove nonpolar interferences. Discard the cyclohexane layer.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 6 mL of methanol followed by 6 mL of water (pH adjusted to 5.5).
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 6 mL of water, followed by 6 mL of acetonitrile/water (15/85, v/v).
-
Elute the toxins with 6 mL of methanol.
-
-
Final Preparation and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., acetonitrile/water, 3/7, v/v).
-
Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS.
-
Visualizations
Caption: General experimental workflow for the detection of this compound (AOH) in food matrices.
Caption: A decision tree for troubleshooting low signal issues in AOH analysis.
References
Technical Support Center: Quantification of 4-Hydroxyalternariol in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 4-Hydroxyalternariol (AOH) in complex biological and environmental matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow for this compound quantification.
Issue 1: Low Analyte Recovery During Sample Extraction
Question: My recovery of this compound is consistently below the acceptable range (<70%). What are the potential causes and how can I improve it?
Answer: Low recovery of AOH can stem from several factors related to the extraction and cleanup process. Here are some common causes and troubleshooting steps:
-
Inadequate Extraction Solvent: The choice of extraction solvent is critical. Acetonitrile and mixtures of acetonitrile/water are commonly used for extracting Alternaria toxins.[1] If you are using a different solvent, consider switching to one of these. The polarity of the solvent should be optimized for AOH.
-
Inefficient Cell Lysis: For solid samples, incomplete disruption of the sample matrix can lead to poor extraction efficiency. Ensure that your homogenization or sonication process is sufficient to break down the sample and allow the solvent to access the analyte.
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Suboptimal pH: The pH of the extraction solvent can influence the recovery of AOH. Acidifying the extraction solvent, for instance with formic acid, can improve the extraction efficiency of some mycotoxins.
-
Loss During Cleanup: Solid-phase extraction (SPE) is a common cleanup step, but the choice of sorbent is crucial. C18 and polymeric sorbents are often used for mycotoxin analysis.[1][2] Ensure that the sorbent is appropriate for AOH and that the elution solvent is strong enough to recover the analyte from the cartridge. Consider evaluating different SPE cartridges or alternative cleanup techniques like dispersive solid-phase extraction (dSPE) with sorbents such as C18 or enhanced matrix removal-lipid (EMR-Lipid).[2][3]
-
Analyte Degradation: AOH may be susceptible to degradation under certain conditions (e.g., high temperature, extreme pH). Ensure that your sample processing is performed under conditions that minimize degradation.
Experimental Workflow for Sample Preparation
References
Technical Support Center: Analysis of 4-Hydroxyalternariol by LC-MS/MS
Welcome to our dedicated support center for the LC-MS/MS analysis of 4-Hydroxyalternariol (AOH). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a primary focus on mitigating matrix effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound, offering systematic solutions to identify and resolve them.
Issue 1: Poor Peak Shape or Splitting Peaks
Possible Causes & Solutions
| Cause | Recommended Action |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent with a lower eluotropic strength than the initial mobile phase. Ideally, dissolve and inject samples in the mobile phase itself.[1] |
| Column Overload | Reduce the injection volume or dilute the sample.[2] |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. |
| Injector Issues | Check for partially filled sample loops or issues with the injector needle. Ensure proper maintenance and cleaning of the autosampler.[1][3] |
Issue 2: Inconsistent or Low Analyte Response
Possible Causes & Solutions
| Cause | Recommended Action |
| Matrix Effects (Ion Suppression) | This is a primary concern in complex matrices. Implement strategies such as stable isotope dilution analysis (SIDA), matrix-matched calibration, or enhanced sample cleanup.[4] |
| Suboptimal MS/MS Parameters | Optimize MS parameters, including collision energy and precursor/product ion selection for this compound. |
| Analyte Degradation | Ensure proper sample storage and handling to prevent degradation of this compound. |
| Source Contamination | Clean the ion source of the mass spectrometer. A dirty source can lead to significant signal suppression. |
Issue 3: High Background Noise or Baseline Instability
Possible Causes & Solutions
| Cause | Recommended Action |
| Contaminated Mobile Phase | Use high-purity solvents and additives. Degas the mobile phase properly. |
| Leaks in the LC System | Inspect all fittings and connections for leaks. |
| Detector Issues | Ensure the detector lamp (if applicable) is functioning correctly and that the detector has had sufficient warm-up time. |
| Insufficient Sample Cleanup | Improve the sample preparation method to remove more interfering matrix components. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), impacting the accuracy and reproducibility of quantitative analysis.
Q2: How can I determine if my analysis is affected by matrix effects?
A2: Two common methods to assess matrix effects are the post-extraction spike method and the post-column infusion method. The post-extraction spike method provides a quantitative assessment by comparing the analyte's response in a pure solution to its response when spiked into a blank matrix extract. Post-column infusion offers a qualitative view of where ion suppression or enhancement occurs throughout the chromatographic run.
Sample Preparation
Q3: What are the recommended sample preparation techniques for this compound in complex matrices like food?
A3: Several techniques can be employed, with the choice depending on the matrix complexity and desired level of cleanup. Common methods include:
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has been successfully applied for the extraction of Alternaria toxins from various food samples.
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to simpler methods like protein precipitation. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective.
-
Liquid-Liquid Extraction (LLE): LLE is another option for sample cleanup.
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Dilute and Shoot: In some cases, simple dilution of the sample extract can be sufficient to reduce matrix effects, especially with modern, highly sensitive instruments.
Q4: Can you provide a general sample preparation protocol for this compound?
A4: A widely used approach for Alternaria toxins is a modified QuEChERS protocol. The following is a generalized procedure:
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Homogenize the sample.
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Weigh a representative portion (e.g., 5g) into a centrifuge tube.
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Add a suitable extraction solvent, often an acidified acetonitrile/water mixture.
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For stable isotope dilution analysis, spike the sample with the labeled internal standard at this stage.
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Add QuEChERS salts (e.g., MgSO₄, NaCl) to induce phase separation.
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Vortex or shake vigorously, then centrifuge.
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Take an aliquot of the supernatant (acetonitrile layer) for further cleanup (d-SPE) or directly for LC-MS/MS analysis after dilution.
For a more detailed protocol, refer to the "Experimental Protocols" section below.
Mitigation Strategies
Q5: What is the most effective way to compensate for matrix effects?
A5: The use of a stable isotope-labeled internal standard (SIL-IS) in a Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for compensating for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.
Q6: What are other strategies to mitigate matrix effects if a stable isotope-labeled internal standard is not available?
A6: If a SIL-IS is unavailable, other strategies include:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects seen in the samples.
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Standard Addition: This involves adding known amounts of the analyte to the sample itself. While effective, it can be more labor-intensive.
-
Chromatographic Optimization: Adjusting the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from interfering matrix components can reduce matrix effects.
-
Improved Sample Cleanup: More rigorous sample preparation can remove a larger portion of the interfering matrix components.
Quantitative Data Summary
The following table summarizes typical performance data for the LC-MS/MS analysis of this compound (AOH) and other Alternaria toxins using a stable isotope dilution assay.
| Analyte | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Intra-precision (RSD%) | Inter-precision (RSD%) |
| Alternariol (AOH) | 0.03 - 10 | 0.09 - 30 | 72.0 - 119.1 | 0.7 - 11.1 | 1.1 - 13.1 |
| Alternariol monomethyl ether (AME) | 0.01 - 10 | 0.03 - 30 | 72.0 - 119.1 | 0.7 - 11.1 | 1.1 - 13.1 |
| Tentoxin (TEN) | 0.1 - 10 | 0.2 - 30 | 72.0 - 119.1 | 0.7 - 11.1 | 1.1 - 13.1 |
| Tenuazonic acid (TeA) | 0.1 - 10 | 0.2 - 30 | 72.0 - 119.1 | 0.7 - 11.1 | 1.1 - 13.1 |
| Data compiled from studies on various food commodities. |
Experimental Protocols
Protocol 1: QuEChERS-based Extraction for this compound
This protocol is a modification of the QuEChERS procedure, suitable for the analysis of Alternaria toxins in cereal-based matrices.
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Sample Homogenization: Mill the sample to a fine powder.
-
Weighing and Spiking: Weigh 4-5 g of the homogenized sample into a 50 mL centrifuge tube. Spike with the stable isotope-labeled internal standard for AOH.
-
Hydration: Add 7.5-10 mL of water and vortex to mix.
-
Extraction: Add 10 mL of acetonitrile containing 0.1% formic acid. Shake vigorously for 3 minutes.
-
Salting Out: Add a QuEChERS salt packet (e.g., containing MgSO₄ and NaCl) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥4000 rpm for 10 minutes.
-
Dilution and Analysis: Take an aliquot of the supernatant, dilute with the initial mobile phase, and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol can be used as a cleanup step after initial extraction for complex matrices.
-
Initial Extraction: Perform an initial solvent extraction (e.g., with an acetonitrile/methanol/water mixture).
-
Dilution: Dilute the supernatant with an appropriate buffer solution (e.g., sodium dihydrogen phosphate solution).
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Bond Elut Plexa) with methanol followed by water.
-
Sample Loading: Load the diluted extract onto the SPE cartridge.
-
Washing: Wash the cartridge with water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum.
-
Elution: Elute the analytes with methanol, followed by acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent (e.g., water/methanol) for LC-MS/MS analysis.
Visualizations
Caption: Workflow for mitigating matrix effects in LC-MS/MS analysis.
Caption: Logical workflow for troubleshooting matrix effect issues.
References
Technical Support Center: Chromatographic Analysis of 4-Hydroxyalternariol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis of 4-Hydroxyalternariol.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when analyzing this compound by HPLC or UPLC?
The most common issues include poor chromatographic resolution, peak tailing, shifting retention times, and low sensitivity. These problems can arise from a variety of factors including the mobile phase composition, column condition, sample matrix effects, and instrument parameters.
Q2: Why is achieving good resolution for this compound challenging?
This compound is a mycotoxin that can be present in complex matrices such as food products.[1] It belongs to the family of Alternaria toxins, which includes structurally similar compounds like alternariol (AOH) and alternariol monomethyl ether (AME).[2] These related compounds and their metabolites can co-elute, making it difficult to achieve baseline separation. Furthermore, as a phenolic compound, this compound can interact with active sites on the stationary phase, leading to peak tailing.
Q3: What type of analytical column is typically recommended for this compound analysis?
Reversed-phase columns, particularly C18 columns, are most commonly used for the analysis of Alternaria toxins.[3] However, the performance of C18 columns can vary significantly between manufacturers due to differences in silica purity, particle size, and bonding density. For complex samples, using a high-resolution column, such as one with a smaller particle size (e.g., sub-2 µm for UPLC), can significantly improve separation.[4] The choice of a specific C18 column may require screening to find the one that provides the best selectivity for this compound and its potential interferences.[5]
Q4: How critical is the mobile phase pH for the analysis of this compound?
The mobile phase pH is a critical parameter. This compound contains phenolic hydroxyl groups, making it an ionizable compound. The pH of the mobile phase will affect its degree of ionization, which in turn influences its retention time and peak shape. For acidic compounds, using a mobile phase with a pH well below the pKa of the analyte can suppress ionization and lead to better retention and sharper peaks on a reversed-phase column.
Q5: What are common sample preparation techniques to minimize matrix interference?
A robust sample preparation method is crucial for minimizing matrix effects and achieving reliable results. For food matrices, a common and effective technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This involves an initial extraction with an organic solvent (like acetonitrile), followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents that can remove interfering substances like fats, sugars, and pigments.
Troubleshooting Guide: Poor Chromatographic Resolution
Poor resolution in the analysis of this compound can manifest as overlapping peaks, broad peaks, or shouldered peaks. The following guide provides a systematic approach to troubleshooting and resolving these issues.
Problem: Co-elution with other analytes or matrix components.
Initial Assessment:
-
Inject a pure standard: Confirm that the peak shape is acceptable with a pure standard of this compound. If the peak shape is still poor, the issue is likely with the chromatographic method itself.
-
Examine the sample matrix: If the standard provides a good peak shape, the problem is likely due to interferences from the sample matrix.
Solutions:
-
Optimize the Mobile Phase:
-
Gradient Elution: If using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures. A shallower gradient can increase the separation between closely eluting peaks.
-
Organic Modifier: Vary the organic solvent (e.g., acetonitrile vs. methanol). Different organic solvents can alter the selectivity of the separation.
-
pH Adjustment: Carefully adjust the pH of the aqueous portion of the mobile phase. For phenolic compounds like this compound, a lower pH (e.g., using formic acid) can improve peak shape and retention.
-
-
Modify Column Parameters:
-
Column Chemistry: If resolution is still poor, consider trying a C18 column from a different manufacturer or a column with a different stationary phase (e.g., a phenyl-hexyl column) which can offer different selectivity.
-
Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, which can affect selectivity.
-
-
Enhance Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges with a sorbent chemistry tailored to retain interferences while allowing this compound to pass through, or vice-versa.
-
QuEChERS Cleanup: Optimize the d-SPE cleanup step by testing different sorbent combinations to effectively remove matrix components that may be co-eluting.
-
Problem: Peak Tailing.
Initial Assessment:
Peak tailing is often observed for polar, ionizable compounds and can be caused by secondary interactions with the stationary phase.
Solutions:
-
Mobile Phase pH: Ensure the mobile phase pH is sufficiently low to suppress the ionization of the phenolic hydroxyl groups. Adding a small amount of an acidifier like formic acid is common practice.
-
Column Condition:
-
Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.
-
Column Age: An old or degraded column can exhibit poor peak shapes. Consider replacing the column if performance does not improve after cleaning.
-
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.
Quantitative Data Summary
The following table summarizes typical starting parameters for the UPLC-MS/MS analysis of Alternaria toxins, including compounds structurally related to this compound. These parameters should be optimized for your specific application and instrumentation.
| Parameter | Recommended Starting Condition | Potential for Optimization to Improve Resolution |
| Chromatographic Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | Test different C18 selectivities or alternative phases (e.g., Phenyl-Hexyl). |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate | Adjust the concentration of formic acid and ammonium formate to optimize peak shape and sensitivity. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Switching between acetonitrile and methanol can significantly alter selectivity. |
| Gradient | Start at a low %B (e.g., 5-10%), ramp to a high %B (e.g., 95%) over several minutes, hold, and then re-equilibrate. | A shallower gradient (slower increase in %B) will generally improve the resolution of closely eluting compounds. |
| Flow Rate | 0.3 - 0.5 mL/min for UPLC | Lowering the flow rate can sometimes improve resolution but will increase the run time. |
| Column Temperature | 30 - 40 °C | Increasing or decreasing the temperature can affect selectivity. |
| Injection Volume | 1 - 5 µL | Reduce if peak fronting or broadening is observed. |
Experimental Protocols
Detailed Methodology: Sample Preparation using a Modified QuEChERS Protocol
This protocol is a general guideline for the extraction of Alternaria toxins from a complex food matrix, such as tomato products.
-
Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile/water (80:20, v/v). Vortex for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate). Vortex immediately for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Filtration and Analysis: Filter the supernatant through a 0.22 µm filter into an autosampler vial for UPLC-MS/MS analysis.
Visualizations
Caption: A logical workflow for troubleshooting poor chromatographic resolution.
Caption: A typical workflow for sample preparation and UPLC-MS/MS analysis.
References
- 1. manufacturing.net [manufacturing.net]
- 2. d-nb.info [d-nb.info]
- 3. Performance of different C18 columns in reversed-phase liquid chromatography with hydro-organic and micellar-organic mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ymcamerica.com [ymcamerica.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refinement and Yield Improvement of 4-Hydroxyalternariol Chemical Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 4-Hydroxyalternariol. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Is there a direct, one-step chemical synthesis for this compound?
Currently, a direct, one-step synthesis of this compound from simple precursors is not well-documented in scientific literature. The most plausible synthetic strategy involves a multi-step approach, beginning with the synthesis of the precursor molecule, alternariol, followed by a selective hydroxylation at the 4-position.
Q2: What is the recommended overall synthetic strategy for this compound?
The recommended strategy is a two-stage synthesis:
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Stage 1: Synthesis of Alternariol. A high-yielding total synthesis of alternariol has been reported, which can be adapted for this purpose. A key step in this synthesis is a palladium-catalyzed Suzuki-type coupling reaction.[1][2]
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Stage 2: Selective ortho-Hydroxylation. The synthesized alternariol is then subjected to a selective hydroxylation reaction to introduce a hydroxyl group at the C4 position.
Q3: What are the main challenges in the synthesis of alternariol?
The primary challenges in the synthesis of alternariol include:
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Suzuki-Miyaura Coupling: Achieving high yields and minimizing side reactions, such as homocoupling, during the formation of the biaryl bond can be challenging, especially with electron-rich coupling partners.
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Demethylation: The final step in some alternariol syntheses involves the demethylation of a methyl ether. This reaction can sometimes lead to the formation of byproducts, such as the incomplete demethylation product, alternariol 9-methyl ether, which requires careful purification.[1][2]
Q4: How can I purify the final this compound product?
Purification of this compound and its intermediates can be achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is a suitable method for obtaining high-purity compounds. Normal and reversed-phase column chromatography can also be employed for purification of intermediates.
Troubleshooting Guides
Stage 1: Alternariol Synthesis - Suzuki-Miyaura Coupling
Problem 1: Low yield of the coupled biaryl product.
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Possible Cause 1: Inefficient Oxidative Addition. Electron-rich aryl halides can be slow to undergo oxidative addition to the palladium catalyst.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to increase the electron density on the palladium center and facilitate oxidative addition.
-
-
Possible Cause 2: Catalyst Deactivation. The palladium catalyst can be sensitive to oxygen and may deactivate over time.
-
Solution: Ensure all solvents and reagents are thoroughly degassed. Maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
-
Possible Cause 3: Unfavorable Reaction Conditions. The choice of base, solvent, and temperature can significantly impact the reaction outcome.
-
Solution: Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water). A modest increase in temperature may improve the reaction rate, but excessive heat can lead to catalyst decomposition.
-
Problem 2: Significant formation of homocoupled byproducts.
-
Possible Cause 1: Presence of Oxygen. Oxygen can promote the homocoupling of boronic acids.
-
Solution: Rigorously degas all reagents and solvents and maintain a strict inert atmosphere.
-
-
Possible Cause 2: Suboptimal Ligand-to-Palladium Ratio. An incorrect ratio can lead to catalyst species that favor homocoupling.
-
Solution: Optimize the ligand-to-palladium ratio. Typically, a ratio of 1:1 to 2:1 is a good starting point.
-
Stage 1: Alternariol Synthesis - Demethylation
Problem 3: Incomplete demethylation of the aryl methyl ether.
-
Possible Cause 1: Insufficient Reagent. The stoichiometry of the demethylating agent (e.g., BBr₃) is critical.
-
Solution: Use a sufficient excess of the demethylating agent. For substrates with multiple basic sites, additional equivalents of the reagent may be necessary.
-
-
Possible Cause 2: Short Reaction Time or Low Temperature. Demethylation may be slow under certain conditions.
-
Solution: Increase the reaction time or temperature as needed, while monitoring for potential side reactions or degradation of the product.
-
Problem 4: Formation of a mixture of alternariol and alternariol 9-methyl ether.
-
Possible Cause: Incomplete reaction during the demethylation step.
-
Solution: Drive the reaction to completion by using a larger excess of the demethylating agent or by extending the reaction time. The resulting mixture can be separated by preparative HPLC or careful column chromatography.
-
Stage 2: Selective ortho-Hydroxylation of Alternariol
Problem 5: Low yield of this compound and formation of multiple hydroxylated isomers.
-
Possible Cause 1: Lack of Regioselectivity. Phenols have multiple activated positions (ortho and para) for electrophilic substitution.
-
Solution: Employ a directing group strategy or a catalyst that favors ortho-hydroxylation. The use of certain catalysts, such as specific iron or copper complexes, has been shown to favor ortho-hydroxylation of phenols.
-
-
Possible Cause 2: Over-oxidation. The desired dihydroxybenzene product is more susceptible to oxidation than the starting phenol.
-
Solution: Use a mild oxidizing agent and carefully control the stoichiometry. Hydrogen peroxide is a common choice. The reaction should be monitored closely and stopped once the starting material is consumed.
-
Experimental Protocols
Proposed Synthesis of this compound
This proposed synthesis is based on established methodologies for the synthesis of alternariol and general procedures for the selective hydroxylation of phenols. Optimization of reaction conditions may be necessary for specific substrates.
Stage 1: Synthesis of Alternariol (adapted from Koch et al., 2005)
The synthesis of alternariol can be achieved via a multi-step sequence, with the key step being a Suzuki-Miyaura coupling.
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Step 1.1: Synthesis of the Boronic Acid Precursor.
-
Step 1.2: Synthesis of the Aryl Halide Precursor.
-
Step 1.3: Suzuki-Miyaura Coupling.
-
Reaction: Coupling of the boronic acid and aryl halide precursors using a palladium catalyst and a suitable base.
-
Typical Conditions: Pd(OAc)₂, a phosphine ligand (e.g., SPhos), K₃PO₄ as the base, in a dioxane/water solvent system at 80-100 °C under an inert atmosphere.
-
-
Step 1.4: Cyclization and Demethylation.
-
Reaction: The coupled product is then cyclized and demethylated to yield alternariol.
-
Typical Conditions for Demethylation: Boron tribromide (BBr₃) in dichloromethane (DCM) at 0 °C to room temperature.
-
Stage 2: Selective ortho-Hydroxylation of Alternariol to this compound
-
Reaction: Selective hydroxylation of the C4 position of alternariol.
-
Proposed Conditions:
-
Method A (Iron-based catalyst): Alternariol is dissolved in a suitable solvent (e.g., acetonitrile). An iron(II) salt (e.g., FeSO₄·7H₂O) and a ligand (e.g., a bipyridine derivative) are added, followed by the slow addition of hydrogen peroxide (30% aqueous solution) at room temperature.
-
Method B (Copper-based catalyst): Alternariol is treated with a copper(I) or copper(II) catalyst in the presence of an oxidant like hydrogen peroxide or a peracid.
-
Data Presentation
Table 1: Comparison of Reported Yields for Key Synthetic Steps
| Step | Reaction | Reagents and Conditions | Reported Yield (%) | Reference |
| 1 | Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos, K₃PO₄, dioxane/H₂O, 100 °C | 85-95 (typical for similar systems) | General Suzuki Coupling Literature |
| 2 | Demethylation | BBr₃, DCM, 0 °C to rt | 73 (for alternariol with ~20% AME) | Koch et al., 2005[1] |
| 3 | ortho-Hydroxylation | Fe(II)/H₂O₂ | 40-60 (typical for phenol hydroxylation) | General Phenol Hydroxylation Literature |
Mandatory Visualization
References
Improving the recovery rate of 4-Hydroxyalternariol from processed foods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery rate of 4-Hydroxyalternariol (4-OH-AOH) from processed foods during experimental analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and quantification of 4-OH-AOH from complex food matrices.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of 4-OH-AOH | Inappropriate Extraction Solvent: The polarity of the solvent may not be optimal for extracting 4-OH-AOH from the specific food matrix. | - Solvent Optimization: Test different solvents or solvent mixtures. Acetonitrile is a commonly used and effective solvent. For some matrices, mixtures like acetonitrile/formic acid (e.g., 80:20 v/v) can improve performance.[1] - Matrix Hydration: For dry or high-starch samples such as cereals, adding water to the sample before extraction can improve the interaction between the analyte and the extraction solvent, thereby increasing recovery.[1][2] |
| Strong Matrix Effects: Co-extracted components from the food matrix can interfere with the ionization of 4-OH-AOH in the mass spectrometer, leading to signal suppression or enhancement.[1][3] | - Effective Clean-up: Employ a dispersive solid-phase extraction (d-SPE) clean-up step after extraction. Common sorbents include primary secondary amine (PSA) to remove sugars and fatty acids, and C18 to remove nonpolar interferences. - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects. | |
| Analyte Loss During Sample Preparation: 4-OH-AOH may be lost during various steps such as evaporation or filtration. | - Gentle Evaporation: If a solvent evaporation step is necessary, use a gentle stream of nitrogen and avoid excessive heat to prevent degradation of the analyte. - Filter Selection: Ensure that the filter material used for sample clarification does not adsorb 4-OH-AOH. | |
| High Variability in Results | Inconsistent Sample Homogenization: Non-uniform distribution of 4-OH-AOH in the sample can lead to variable results. | - Thorough Homogenization: Ensure the food sample is thoroughly homogenized to a fine powder or slurry before taking a subsample for extraction. |
| Inconsistent Extraction Procedure: Variations in extraction time, temperature, or agitation can affect recovery. | - Standardize Protocol: Strictly adhere to a validated and standardized extraction protocol, including consistent shaking or vortexing times and speeds. | |
| Poor Chromatographic Peak Shape | Matrix Overload: Injecting a sample with a high concentration of co-extracted matrix components can lead to poor peak shape and retention time shifts. | - Dilution of Extract: Dilute the final extract to reduce the concentration of matrix components being introduced into the LC system. - Improved Clean-up: Re-evaluate the clean-up step to more effectively remove interfering compounds. |
| Incompatible Reconstitution Solvent: The solvent used to reconstitute the sample after evaporation may not be compatible with the initial mobile phase. | - Solvent Matching: Reconstitute the dried extract in a solvent that is similar in composition and strength to the initial mobile phase of the HPLC/LC-MS method. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective extraction method for 4-OH-AOH in processed foods?
A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely regarded as a highly effective and versatile technique for extracting mycotoxins, including 4-OH-AOH, from a variety of food matrices. It involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a salting-out step and a dispersive solid-phase extraction (d-SPE) clean-up. This method is known for its high sample throughput and good recovery rates.
Q2: How can I minimize matrix effects when analyzing 4-OH-AOH in complex matrices like fruit juices or cereal-based products?
A2: To minimize matrix effects, a robust sample clean-up strategy is crucial. The use of d-SPE with sorbents like PSA and C18 is effective in removing interfering compounds. Additionally, employing matrix-matched calibration curves is a standard practice to compensate for any remaining signal suppression or enhancement caused by the matrix.
Q3: What are the key parameters to optimize in a QuEChERS protocol for 4-OH-AOH?
A3: Key parameters to optimize include:
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Extraction Solvent: While acetonitrile is common, the addition of acids like formic acid can improve recovery for certain mycotoxins.
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Salts for Partitioning: The combination of magnesium sulfate (MgSO₄) and sodium chloride (NaCl) is typically used to induce phase separation and enhance the extraction of polar analytes.
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d-SPE Sorbents: The type and amount of sorbent (e.g., PSA, C18) should be optimized based on the specific food matrix to effectively remove interferences.
-
pH of the Extraction: Adjusting the pH can influence the extraction efficiency of 4-OH-AOH.
Q4: Are there alternative extraction methods to QuEChERS for 4-OH-AOH?
A4: Yes, other methods include traditional solid-phase extraction (SPE) and dispersive liquid-liquid microextraction (DLLME). SPE can provide very clean extracts but may be more time-consuming and require more solvent. DLLME is a rapid microextraction technique that uses a small amount of extraction solvent, but it may require more careful optimization of solvent types and volumes.
Q5: What are typical recovery rates for 4-OH-AOH in processed foods?
A5: Recovery rates can vary depending on the method and the food matrix. The table below summarizes some reported recovery rates.
Quantitative Data: Recovery Rates of this compound
| Food Matrix | Extraction Method | Analytical Technique | Average Recovery (%) | Reference |
| Grape Juice | Dispersive Liquid-Liquid Microextraction | HPLC-MS/MS | 90 - 114 | |
| Tomato Juice | Molecularly Imprinted Solid Phase Extraction (MISPE) | UPLC-MS/MS | >80 | |
| Apple Juice | Solid-Phase Extraction (SPE) | HPLC | 82.8 ± 7.4 | |
| Mixed Fruit Puree | Modified QuEChERS | UHPLC-MS/MS | 85.1 - 96.4 | |
| Tomato-based Products | Dispersive Liquid-Liquid Microextraction (DLLME) | LC-ESI-MS/MS | >80 |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for Cereal-Based Foods
This protocol is a general guideline based on established QuEChERS procedures for mycotoxin analysis in cereals.
1. Sample Preparation:
- Homogenize a representative portion of the cereal-based food sample to a fine powder.
2. Extraction:
- Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of water and vortex for 1 minute to hydrate the sample.
- Add 10 mL of acetonitrile containing 1% formic acid.
- Vortex vigorously for 10 minutes.
3. Partitioning:
- Add a salt mixture of 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
- Immediately shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes.
4. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.
- Add 150 mg of anhydrous MgSO₄, 50 mg of primary secondary amine (PSA) sorbent, and 50 mg of C18 sorbent.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 5 minutes.
5. Final Preparation for Analysis:
- Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.
- The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Fruit Juices
This protocol is a general procedure for the clean-up of 4-OH-AOH from fruit juice samples.
1. Sample Preparation:
- Centrifuge the fruit juice sample to remove any pulp or suspended solids.
2. SPE Cartridge Conditioning:
- Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
3. Sample Loading:
- Load 10 mL of the clarified fruit juice onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).
4. Washing:
- Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.
- Dry the cartridge under vacuum for 10-15 minutes.
5. Elution:
- Elute the 4-OH-AOH from the cartridge with 5 mL of methanol or acetonitrile into a collection tube.
6. Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
- Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
References
Dealing with cross-reactivity in antibody-based detection of 4-Hydroxyalternariol
Welcome to the technical support center for the antibody-based detection of 4-Hydroxyalternariol (AOH). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during immunoassays for AOH, with a special focus on managing cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AOH) and why is its detection important?
A1: this compound (AOH) is a mycotoxin produced by fungi of the Alternaria genus. These fungi can contaminate a wide range of agricultural commodities, including grains, fruits, and vegetables. AOH has been shown to exhibit cytotoxic, genotoxic, and other toxic effects, posing a potential risk to human and animal health. Accurate and sensitive detection of AOH in food and feed is crucial for risk assessment and ensuring consumer safety.
Q2: What are the common methods for antibody-based detection of AOH?
A2: The most common antibody-based methods for AOH detection are immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA) and lateral flow immunochromatographic assays. These assays utilize antibodies that specifically bind to AOH. The competitive ELISA format is frequently used for the detection of small molecules like mycotoxins. In this format, free AOH in the sample competes with a labeled AOH conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of AOH in the sample.[1][2][3]
Q3: What is cross-reactivity in the context of AOH immunoassays?
A3: Cross-reactivity refers to the binding of the anti-AOH antibody to molecules other than AOH.[4] These other molecules, known as cross-reactants, are typically structurally similar to AOH. This can lead to inaccurate quantification and false-positive results. The degree of cross-reactivity is usually expressed as a percentage relative to the binding of the antibody to AOH.
Q4: What are the most common cross-reactants for anti-AOH antibodies?
A4: The most significant cross-reactant for anti-AOH antibodies is alternariol monomethyl ether (AME). AOH and AME have very similar chemical structures, differing only by a methyl group.[5] Other structurally related Alternaria toxins may also exhibit cross-reactivity, depending on the specificity of the antibody. The design of the hapten used to generate the antibody plays a critical role in determining its specificity and cross-reactivity profile.
Q5: How can I minimize the impact of cross-reactivity in my experiments?
A5: To minimize the impact of cross-reactivity, consider the following strategies:
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Antibody Selection: Choose a highly specific monoclonal or polyclonal antibody with well-characterized cross-reactivity profiles. Refer to the manufacturer's data sheet for this information.
-
Assay Optimization: Optimize assay conditions such as incubation times, temperatures, and buffer compositions to favor the binding of the antibody to AOH over potential cross-reactants.
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Sample Preparation: Employ sample preparation and clean-up procedures to remove potential cross-reacting compounds before analysis.
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Confirmatory Analysis: For critical applications, confirm positive results from immunoassays with a different analytical method, such as liquid chromatography-mass spectrometry (LC-MS), which provides a higher degree of specificity.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the antibody-based detection of this compound.
Issue 1: High Background Signal
| Question | Possible Cause | Solution |
| Why am I observing a high background signal across my entire ELISA plate? | 1. Insufficient washing: Residual unbound antibody-enzyme conjugate can lead to a high background. 2. Concentration of detection reagents too high: Excessive concentrations of primary or secondary antibodies can result in non-specific binding. 3. Blocking buffer is ineffective: The blocking agent may not be adequately preventing non-specific binding to the plate surface. 4. Cross-reactivity of reagents: The detection antibody may be cross-reacting with other components in the assay. | 1. Optimize washing steps: Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps. 2. Titrate antibodies: Perform a titration experiment to determine the optimal concentration of the detection antibodies. 3. Try a different blocking buffer: Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk. Experiment with different blockers or increase the blocking incubation time. 4. Run appropriate controls: Include a "no sample" control and a control with a known negative matrix to assess non-specific binding. |
Issue 2: Inconsistent or Low Signal
| Question | Possible Cause | Solution |
| Why are my absorbance readings low or inconsistent, even for my standards? | 1. Improper reagent preparation or storage: Reagents may have expired, been prepared incorrectly, or stored at improper temperatures. 2. Suboptimal incubation times or temperatures: Incubation conditions can significantly impact antibody-antigen binding. 3. Inactive enzyme conjugate or substrate: The enzyme or substrate may have lost activity due to improper storage or handling. | 1. Check reagent integrity: Ensure all reagents are within their expiration dates, have been stored correctly, and were prepared according to the protocol. Prepare fresh reagents if in doubt. 2. Optimize incubation conditions: Adhere strictly to the recommended incubation times and temperatures. Consider optimizing these parameters for your specific experimental setup. 3. Verify enzyme and substrate activity: Test the activity of the enzyme conjugate and substrate solution independently if possible. |
Issue 3: Suspected Cross-Reactivity Leading to False Positives
| Question | Possible Cause | Solution |
| I have a positive result, but I suspect it might be due to a cross-reacting compound like AME. How can I investigate this? | 1. Presence of structurally similar compounds: The sample may contain other Alternaria toxins that are recognized by the antibody. 2. Matrix effects: Components in the sample matrix may interfere with the assay, leading to a false-positive signal. | 1. Perform a cross-reactivity test: If you have access to standards of potential cross-reactants (e.g., AME), you can perform a competitive ELISA with these compounds to determine the antibody's cross-reactivity profile. 2. Analyze a spiked sample: Spike a known negative sample with a known concentration of AOH and analyze it alongside the unknown sample. This can help to assess matrix effects. 3. Use a confirmatory method: As mentioned in the FAQs, techniques like LC-MS can definitively identify and quantify AOH and differentiate it from cross-reacting compounds. |
Data Presentation: Cross-Reactivity of Anti-AOH Polyclonal Antibodies
The following table summarizes the cross-reactivity data for two different polyclonal antibodies raised against this compound (AOH). The antibodies were generated using two different haptens, ALa and ALb, which differ in the linker attachment site on the AOH molecule. This data highlights the importance of hapten design in determining antibody specificity.
| Compound | Antibody ALa#1 IC50 (nM) | Antibody ALa#1 Cross-Reactivity (%) | Antibody ALb#1 IC50 (nM) | Antibody ALb#1 Cross-Reactivity (%) |
| This compound (AOH) | 2.2 | 100 | 3.5 | 100 |
| Alternariol monomethyl ether (AME) | 2.2 | 100 | >1000 | <0.4 |
Data adapted from Vidal et al. (2021). IC50 is the concentration of the analyte that causes 50% inhibition of the signal. Cross-reactivity (%) is calculated as (IC50 of AOH / IC50 of cross-reactant) x 100.
Experimental Protocols
Competitive ELISA Protocol for this compound (AOH) Detection
This protocol is a general guideline for a competitive ELISA. Optimal conditions may need to be determined for specific antibodies and sample matrices.
Materials:
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Microtiter plate pre-coated with anti-AOH antibody
-
AOH standard solutions
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AOH-enzyme (e.g., HRP) conjugate
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Wash buffer (e.g., PBS with 0.05% Tween 20)
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Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Sample extracts
-
Microplate reader
Procedure:
-
Standard and Sample Addition: Add 50 µL of AOH standards and sample extracts to the appropriate wells of the antibody-coated microtiter plate.
-
Conjugate Addition: Add 50 µL of AOH-enzyme conjugate to each well.
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Incubation: Incubate the plate at 37°C for 30-60 minutes.
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Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer. Ensure complete removal of the wash buffer after the final wash.
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Substrate Addition: Add 100 µL of the substrate solution to each well.
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Development: Incubate the plate in the dark at room temperature for 10-20 minutes, or until color develops.
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Stopping the Reaction: Add 50 µL of stop solution to each well.
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Measurement: Read the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the AOH concentration.
Antibody Specificity Testing (Cross-Reactivity Assay)
This protocol is used to determine the cross-reactivity of an anti-AOH antibody with other structurally related compounds.
Procedure:
-
Follow the same procedure as the competitive ELISA protocol described above.
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Instead of using only AOH standards, prepare standard curves for each potential cross-reacting compound (e.g., AME, altenuene, etc.).
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Determine the IC50 value for AOH and for each of the tested compounds from their respective standard curves.
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Calculate the percent cross-reactivity for each compound using the following formula: % Cross-Reactivity = (IC50 of AOH / IC50 of cross-reactant) x 100
Visualizations
Caption: Principle of a competitive ELISA for this compound detection.
Caption: Troubleshooting workflow for a suspected false positive result.
Caption: Structural relationship of key Alternaria toxins.
References
Validation & Comparative
A Comparative Guide to the Biomonitoring of 4-Hydroxyalternariol Using a Validated UPLC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the biomonitoring of 4-Hydroxyalternariol (AOH), a mycotoxin produced by Alternaria fungi. The performance of this method is compared with alternative analytical techniques, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Quantitative Performance Data
The following table summarizes the quantitative performance of the validated UPLC-MS/MS method for AOH in various biological matrices and compares it with other analytical methods.[1][2]
| Parameter | UPLC-MS/MS (Human Urine) | UPLC-MS/MS (Human Capillary Blood) | UPLC-MS/MS (Human Feces) | LC-ESI-MS/MS (Tomato Juice) | Immunochromatographic Strip (Fruit) |
| Limit of Detection (LOD) | < 0.053 ng/mL | < 0.029 ng/mL | < 0.424 ng/g | 1.40 ng/g | ~10 ng/mL (visual) |
| Limit of Quantification (LOQ) | < 0.1 ng/mL | < 0.05 ng/mL | 0.204–0.424 ng/g | 3.5 ng/g | Not Applicable |
| **Linearity (R²) ** | > 0.990 | > 0.990 | > 0.990 | Not specified | Not Applicable |
| Recovery | 94–111% | 94–111% | 94–111% | > 80% | Not Applicable |
| Precision (RSD) | Not specified | Not specified | Not specified | ≤9% (repeatability), ≤15% (intermediate reproducibility) | Not Applicable |
Experimental Protocols
Validated UPLC-MS/MS Method for Human Biomonitoring
This method is optimized for the simultaneous quantification of AOH and other Alternaria toxins in human urine, capillary blood, and feces.[1]
1. Sample Preparation:
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Capillary Blood (Volumetric Absorptive Microsampling - VAMS™):
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Blood is collected on Mitra® tips.
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The tips are transferred to Eppendorf tubes.
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Mycotoxins are extracted using pure methanol.
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The extract is centrifuged, and the supernatant is evaporated to dryness.
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The residue is reconstituted in an injection solvent.
-
-
Urine:
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Urine samples undergo enzymatic hydrolysis to account for conjugated metabolites.
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The hydrolyzed sample is then subjected to solid-phase extraction (SPE) for cleanup.
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The eluate is evaporated and reconstituted.
-
-
Feces:
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Fecal samples are homogenized and extracted with a suitable solvent mixture.
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The extract is centrifuged and purified using SPE.
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The final eluate is concentrated and reconstituted.
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2. UPLC-MS/MS Analysis:
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Chromatographic System: Acquity UPLC system.[1]
-
Column: Acquity UPLC® HSS T3 (1.8 μm, 2.1 × 100 mm) with a VanGuard™ pre-column.[1]
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Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid and 5 mM ammonium acetate.
-
Flow Rate: 0.3 mL/min.
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Column Temperature: 40 °C.
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Mass Spectrometer: Waters Xevo® TQ-XS tandem quadrupole mass spectrometer.
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Ionization Mode: Negative Electrospray Ionization (ESI-).
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Detection: Multiple Reaction Monitoring (MRM).
Alternative Method: LC-ESI-MS/MS for Tomato Products
This method is tailored for the analysis of AOH in tomato and tomato-based products.
1. Sample Preparation:
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Dispersive Liquid-Liquid Microextraction (DLLME):
-
The sample is extracted with a mixture of acetonitrile and water.
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A mixture of a disperser solvent (acetonitrile) and an extraction solvent (chloroform) is rapidly injected into the sample extract.
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The resulting cloudy solution is centrifuged to sediment the extraction solvent containing the analytes.
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The sedimented phase is collected, dried, and reconstituted.
-
2. LC-MS/MS Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
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Detection: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Experimental workflow for this compound biomonitoring by UPLC-MS/MS.
Caption: Decision tree for selecting an analytical method for this compound.
References
Comparative toxicological assessment of 4-Hydroxyalternariol and alternariol
A Detailed Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative toxicological assessment of 4-Hydroxyalternariol (4-OH-AOH), a primary metabolite of alternariol (AOH), and its parent mycotoxin, alternariol. Produced by Alternaria fungi, AOH is a common contaminant in various food sources, and its metabolism to 4-OH-AOH raises significant questions regarding the ultimate toxic potential. This document synthesizes available experimental data on their cytotoxicity, genotoxicity, and underlying molecular mechanisms to offer a clear comparison for the scientific community.
Executive Summary
Alternariol (AOH) is a known mycotoxin with established cytotoxic and genotoxic properties. Its primary phase I metabolite, this compound (4-OH-AOH), exhibits a distinct toxicological profile. While direct comparative data on cytotoxicity in terms of IC50/EC50 values are limited, available evidence suggests that 4-OH-AOH is a more potent inducer of reactive oxygen species (ROS). In contrast, studies on genotoxicity indicate that AOH may have more pronounced direct DNA-damaging effects through its action as a topoisomerase poison. Both compounds are implicated in the activation of the p53-mediated DNA damage response pathway.
Quantitative Toxicological Data
The following tables summarize the available quantitative data from in vitro studies to facilitate a direct comparison between 4-OH-AOH and AOH.
Table 1: Comparative Cytotoxicity
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Alternariol (AOH) | HepG2 | Flow Cytometry | EC50 | 11.68 ± 4.05 µg/mL | [1] |
| Alternariol (AOH) | Caco-2 | Flow Cytometry | EC50 | 18.71 µg/mL | [1][2] |
| This compound (4-OH-AOH) | - | - | - | Data not available | - |
Table 2: Comparative Genotoxicity and Oxidative Stress
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Alternariol (AOH) | HepG2 | γH2AX Assay | DNA Double-Strand Breaks | Slight increase in γH2AX expression | [3] |
| This compound (4-OH-AOH) | - | - | - | Data not available | - |
| Alternariol (AOH) | HT29, A431 | - | DNA Strand Breaks | Significant increase at micromolar concentrations | [2] |
| This compound (4-OH-AOH) | - | - | - | Data not available | - |
Mechanisms of Toxicity
Both AOH and its metabolite 4-OH-AOH exert their toxic effects through multiple mechanisms, primarily involving DNA damage and the cellular stress response.
Inhibition of Topoisomerases: AOH has been identified as a poison for both topoisomerase I and II. By stabilizing the enzyme-DNA cleavage complex, AOH prevents the re-ligation of the DNA strand, leading to the accumulation of DNA strand breaks. This action is a primary contributor to its genotoxic effects. The specific role of 4-OH-AOH in topoisomerase inhibition is not as well-defined in the available literature.
Induction of DNA Damage and Activation of the p53 Pathway: The DNA strand breaks induced by AOH trigger a cellular DNA damage response. A key event in this response is the phosphorylation of the histone variant H2AX, forming γH2AX, which serves as a marker for DNA double-strand breaks. This damage signaling cascade activates the tumor suppressor protein p53. Activated p53 can then orchestrate a variety of cellular outcomes, including cell cycle arrest to allow for DNA repair, or apoptosis if the damage is too severe.
Generation of Reactive Oxygen Species (ROS): The metabolic conversion of AOH to catechol-containing derivatives like 4-OH-AOH is a significant factor in the induction of oxidative stress. While specific quantitative comparisons are limited, the presence of the catechol moiety in 4-OH-AOH suggests a higher potential for redox cycling and, consequently, the generation of ROS. This can lead to oxidative damage to cellular components, including lipids, proteins, and DNA.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway and a general experimental workflow for assessing cytotoxicity.
Caption: AOH and 4-OH-AOH induced DNA damage pathway.
Caption: General workflow for MTT cytotoxicity assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are outlines of key experimental protocols.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Plate cells (e.g., HepG2, Caco-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of AOH or 4-OH-AOH. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50/IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Genotoxicity Assay (γH2AX Immunofluorescence)
This assay is used to detect DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat them with AOH or 4-OH-AOH for a defined period.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent solution (e.g., Triton X-100).
-
Immunostaining: Block non-specific antibody binding and then incubate the cells with a primary antibody specific for γH2AX. After washing, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the cell nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Microscopy and Image Analysis: Visualize the cells using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software. An increase in γH2AX foci indicates the induction of DNA double-strand breaks.
Reactive Oxygen Species (ROS) Assay (DCFH-DA)
This assay measures the intracellular production of ROS.
-
Cell Loading: Incubate cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell.
-
Compound Treatment: Treat the cells with AOH or 4-OH-AOH.
-
ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. The increase in fluorescence is proportional to the amount of intracellular ROS.
Conclusion
The available data indicates that both alternariol and its metabolite, this compound, possess significant toxicological properties. AOH is a well-characterized genotoxic agent that acts as a topoisomerase poison, leading to DNA damage and the activation of the p53 pathway. The hydroxylation of AOH to 4-OH-AOH appears to enhance its capacity to generate reactive oxygen species, suggesting a potential shift in the primary mechanism of toxicity from direct DNA interaction to oxidative stress.
For a more complete comparative risk assessment, further studies are required to determine the cytotoxic potency (IC50/EC50 values) of 4-OH-AOH in relevant cell lines and to obtain direct quantitative comparisons of their genotoxic and ROS-inducing effects under identical experimental conditions. The detailed protocols provided herein offer a foundation for conducting such essential comparative research.
References
- 1. researchgate.net [researchgate.net]
- 2. Alternariol acts as a topoisomerase poison, preferentially affecting the IIalpha isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined in vitro and in silico mechanistic approach to explore the potential of Alternaria mycotoxins alternariol and altertoxin II to hamper γH2AX formation in DNA damage signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Hydroxyalternariol in Organic vs. Conventional Foods: A Review of Current Evidence
For Researchers, Scientists, and Drug Development Professionals
The presence of mycotoxins in the food supply is a significant concern for public health. Among these, 4-Hydroxyalternariol (4-OH-AOH), a metabolite of the Alternaria toxin alternariol (AOH), has drawn attention due to its potential toxicological effects. This guide provides a comparative analysis of the current state of knowledge regarding 4-OH-AOH levels in organically and conventionally produced foods. It is important to note that direct comparative studies quantifying 4-OH-AOH in organic versus conventional foods are currently limited in the scientific literature. Therefore, this analysis will focus on the available data for its parent compound, alternariol (AOH), as a proxy, and discuss the metabolic link to 4-OH-AOH.
Quantitative Data on Alternariol (AOH) Levels
While specific data for 4-OH-AOH is scarce, studies on its precursor, AOH, provide insights into potential contamination levels. The following table summarizes findings from studies that have investigated AOH concentrations in various food matrices, comparing organic and conventional products where available. It is hypothesized that the presence and concentration of 4-OH-AOH would be related to the levels of AOH.
| Food Matrix | Farming System | AOH Concentration (µg/kg) | Reference |
| Tomato Sauces | Organic | 1.5 - 18 | [1] |
| Conventional | 1.6 - 27 | [1] | |
| Flax Seeds | Organic | Higher concentrations in positive samples compared to conventional | [2][3] |
| Conventional | Lower concentrations in positive samples compared to organic | [2] | |
| Linseed | Organic & Conventional | Less frequent incidence compared to fibre flax | |
| Peas | Organic & Conventional | Not detected |
Note: The data indicates that for some products like flax seeds, organic variants may have higher concentrations of AOH in contaminated samples, while for others like tomato sauces, the levels are comparable between organic and conventional, with conventional products showing a slightly higher maximum concentration in one study. The absence of AOH in peas was attributed to the potential presence of antifungal compounds in the crop.
Experimental Protocols
The quantification of 4-OH-AOH in food matrices would likely follow similar methodologies to those established for other Alternaria toxins, primarily involving liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Below is a generalized experimental protocol that could be adapted for 4-OH-AOH analysis.
1. Sample Preparation and Extraction
-
Homogenization: A representative sample of the food product (e.g., 5-10 g) is homogenized to ensure uniformity.
-
Extraction: The homogenized sample is extracted with a suitable solvent mixture. A common solvent for Alternaria toxins is a mixture of acetonitrile, methanol, and water. The extraction is typically performed by vigorous shaking or using an ultrasonic bath.
-
Centrifugation: The extract is centrifuged to separate the solid food matrix from the liquid extract.
-
Clean-up: The supernatant is subjected to a clean-up step to remove interfering compounds. Solid-phase extraction (SPE) with cartridges such as Oasis HLB is a frequently used technique. The extract is passed through the SPE cartridge, which retains the mycotoxins. The cartridge is then washed, and the toxins are eluted with a small volume of an appropriate solvent.
2. Analytical Determination by LC-MS/MS
-
Chromatographic Separation: The cleaned-up extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution program using a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, often operated in the negative ion mode for Alternaria toxins. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for 4-OH-AOH for its selective and sensitive quantification.
-
Quantification: Quantification is performed by comparing the peak area of 4-OH-AOH in the sample to a calibration curve prepared with certified reference standards. Matrix-matched calibration standards are often used to compensate for matrix effects.
Mandatory Visualization
Experimental Workflow for 4-OH-AOH Analysis
Caption: A generalized workflow for the analysis of this compound in food samples.
Potential Signaling Pathway of this compound Toxicity
The toxicological effects of 4-OH-AOH are not yet well-defined. However, based on its structural similarity to AOH, it may share similar mechanisms of action. AOH has been shown to induce oxidative stress and inflammatory responses. The following diagram illustrates a plausible signaling pathway that could be activated by 4-OH-AOH, leading to a cellular response.
Caption: A potential signaling cascade initiated by this compound leading to cellular stress.
Conclusion
The direct comparison of this compound levels in organic versus conventional foods remains an under-researched area. Current data on the parent compound, alternariol, suggests that the farming system may influence mycotoxin contamination, but the trend is not consistent across all food types. The development of validated analytical methods specifically for 4-OH-AOH is crucial for future monitoring and risk assessment. Further research is also needed to elucidate the specific toxicological pathways of 4-OH-AOH to better understand its potential impact on human health. This guide highlights the existing knowledge gaps and provides a framework for future investigations in this critical area of food safety.
References
Cross-Validation of Analytical Methods for 4-Hydroxyalternariol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of mycotoxins is paramount in ensuring food safety and for research in toxicology and drug development. 4-Hydroxyalternariol (AOH), a significant mycotoxin produced by Alternaria fungi, necessitates reliable and validated analytical methods for its detection and quantification. This guide provides a comparative overview of three commonly employed analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Thin-Layer Chromatography (TLC). The performance of these methods is compared based on key validation parameters, and detailed experimental protocols are provided to support their application.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters for the quantification of this compound using HPLC-MS/MS, ELISA, and TLC, based on data from various validation studies.
| Parameter | HPLC-MS/MS | ELISA | Thin-Layer Chromatography (TLC) |
| Limit of Detection (LOD) | 0.05 µg/kg - 0.7 ng/g[1][2] | Typically in the low ng/mL range | Qualitative or semi-quantitative, higher LOD than HPLC and ELISA |
| Limit of Quantification (LOQ) | 0.16 µg/kg - 3.5 ng/g[1][2] | Typically in the low ng/mL range | Primarily for qualitative identification |
| **Linearity (R²) ** | >0.99 | Typically >0.98 | Not applicable for quantitative analysis |
| Precision (RSD) | Intraday: ≤9%, Interday: ≤15%[1] | Intra-assay CV: <10%, Inter-assay CV: <15% | Not applicable for quantitative analysis |
| Recovery | 80% - 112% | 80% - 120% is a common acceptance range | Not typically quantified |
| Specificity/Selectivity | High | Can be subject to cross-reactivity | Lower than HPLC-MS/MS |
| Sample Throughput | Moderate to High | High | High |
| Cost | High (instrumentation) | Moderate (kits) | Low |
| Expertise Required | High | Low to Moderate | Moderate |
Experimental Workflows
The general workflow for the cross-validation of these analytical methods involves analyzing the same set of samples, spiked with known concentrations of this compound, using each technique. The results are then statistically compared to assess the correlation and agreement between the methods.
Experimental Protocols
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is considered the gold standard for mycotoxin analysis due to its high sensitivity and selectivity.
a. Sample Extraction and Clean-up
-
Homogenization: Homogenize a representative sample of the food matrix (e.g., 5 g of tomato paste).
-
Extraction: Extract the homogenized sample with 20 mL of a suitable solvent mixture, such as acetonitrile/water/acetic acid (80:19:1, v/v/v), by vigorous shaking for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Clean-up (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 5 mL of the supernatant from the centrifuged extract onto the cartridge.
-
Wash the cartridge with 5 mL of water/methanol (90:10, v/v) to remove interferences.
-
Elute the this compound with 5 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for HPLC-MS/MS analysis.
b. Instrumental Analysis
-
HPLC System: A high-performance liquid chromatography system equipped with a C18 analytical column (e.g., 100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 5 mM ammonium acetate in water with 0.1% formic acid and (B) methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MS/MS Parameters: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound for quantification and confirmation. The specific precursor and product ions, as well as collision energies, should be optimized for the instrument used.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and cost-effective method suitable for screening a large number of samples. It relies on the specific binding of an antibody to the target analyte.
a. General Competitive ELISA Protocol
-
Coating: Coat the wells of a microtiter plate with a this compound-protein conjugate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20).
-
Blocking: Block the unoccupied sites in the wells with a blocking buffer (e.g., 1% bovine serum albumin in wash buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add 50 µL of the sample extract or standard solution and 50 µL of a specific anti-4-Hydroxyalternariol antibody to each well. Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample competes with the coated this compound for antibody binding.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., horseradish peroxidase-conjugated anti-mouse IgG) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate: Add 100 µL of a chromogenic substrate (e.g., TMB) and incubate in the dark until a color develops.
-
Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The concentration of this compound is inversely proportional to the color intensity.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and low-cost technique primarily used for the qualitative or semi-quantitative screening of mycotoxins.
a. TLC Protocol
-
Plate Preparation: Use a pre-coated silica gel 60 F254 TLC plate. Draw a starting line with a pencil about 1.5 cm from the bottom edge.
-
Sample Application: Spot a small volume (1-5 µL) of the concentrated sample extract and a this compound standard solution onto the starting line using a capillary tube.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., toluene/ethyl acetate/formic acid, 6:3:1, v/v/v). The mobile phase level should be below the starting line. Allow the solvent front to move up the plate until it is about 1 cm from the top edge.
-
Drying: Remove the plate from the chamber and dry it in a fume hood.
-
Visualization: Visualize the separated spots under UV light at 254 nm and 366 nm. The presence of this compound in the sample is confirmed by comparing the retention factor (Rf) value of a spot in the sample lane with that of the standard. The Rf value is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.
-
Confirmation (Optional): The identity of the spot can be further confirmed by spraying the plate with a specific visualization reagent.
Conclusion
The cross-validation of different analytical methods is crucial for ensuring the reliability of data in mycotoxin analysis. HPLC-MS/MS offers the highest sensitivity and specificity, making it the preferred method for confirmatory analysis and low-level quantification. ELISA provides a rapid and high-throughput screening tool, ideal for analyzing a large number of samples. TLC serves as a simple and cost-effective preliminary screening method. The choice of method should be guided by the specific research or monitoring objectives, taking into account the required performance characteristics and available resources. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the accuracy and validity of their findings.
References
- 1. Development and Validation of a LC-ESI-MS/MS Method for the Determination of Alternaria Toxins Alternariol, Alternariol Methyl-Ether and Tentoxin in Tomato and Tomato-Based Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of analytical methods to study the effect of malting on levels of free and modified forms of Alternaria mycotoxins in barley - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Hydroxyalternariol and Other Major Alternaria Toxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 4-Hydroxyalternariol and other significant mycotoxins produced by fungi of the genus Alternaria. These toxins are common contaminants in a variety of food products, including grains, fruits, and vegetables, posing potential health risks to humans and animals.[1][2] Understanding the distinct and overlapping toxicological profiles of these compounds is crucial for risk assessment and the development of potential therapeutic interventions.
Alternaria species produce a wide array of secondary metabolites, with over 70 different toxins identified.[1][3] Among the most toxicologically significant are alternariol (AOH), alternariol monomethyl ether (AME), tenuazonic acid (TeA), tentoxin (TEN), and altertoxins (ATX).[4] These toxins exhibit a range of adverse effects, including cytotoxicity, genotoxicity, and endocrine disruption. This guide focuses on a comparative analysis of their known biological impacts, supported by experimental data.
Comparative Cytotoxicity of Major Alternaria Toxins
The cytotoxic effects of Alternaria toxins have been evaluated in various cell lines, revealing differences in their potency. AOH and AME are among the most studied for their cytotoxic properties. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a toxin required to inhibit cell viability by 50%, are key parameters in these comparisons.
| Toxin | Cell Line | Exposure Time | IC50 (µM) | Reference |
| Alternariol (AOH) | HepG2 (Human Hepatocytes) | 24-48 h | 8 - 16 µg/mL | |
| Caco-2 (Human Enterocytes) | 24-48 h | 19 µg/mL | ||
| IPEC-1 (Porcine Intestinal Epithelial) | 24 h | > 100 µM | ||
| Alternariol Monomethyl Ether (AME) | HepG2 (Human Hepatocytes) | 24-48 h | 4 - 5 µg/mL | |
| Caco-2 (Human Enterocytes) | 24-48 h | 6 - 23 µg/mL | ||
| IPEC-1 (Porcine Intestinal Epithelial) | 24 h | ~50 µM | ||
| Tenuazonic Acid (TeA) | HepG2 (Human Hepatocytes) | 24-48 h | 40 - 95 µg/mL | |
| Caco-2 (Human Enterocytes) | 24-48 h | 60 - 90 µg/mL | ||
| Altertoxin II (ATX-II) | V79 (Chinese Hamster Lung Fibroblasts) | Not Specified | High cytotoxic potential | |
| Stemphyltoxin III (STTX-III) | V79 (Chinese Hamster Lung Fibroblasts) | Not Specified | High cytotoxic potential |
Note: The cytotoxicity of these toxins can be influenced by the cell line used and the duration of exposure. Studies have shown that combined exposure to multiple Alternaria toxins can result in additive or synergistic cytotoxic effects.
Genotoxicity Profile of Alternaria Toxins
Several major Alternaria toxins, particularly AOH and AME, have demonstrated genotoxic potential by inducing DNA damage. This is a significant concern as it can lead to mutations and potentially cancer.
| Toxin | Genotoxicity Assay | Cell Line | Key Findings | Reference |
| Alternariol (AOH) | Comet Assay | Various mammalian cells | Induction of DNA single- and double-strand breaks. | |
| Micronucleus Assay | Various mammalian cells | Increased frequency of micronuclei, indicating chromosomal damage. | ||
| Topoisomerase Inhibition Assay | N/A | Interaction with DNA topoisomerases, leading to DNA strand breaks. | ||
| Alternariol Monomethyl Ether (AME) | Comet Assay | Various mammalian cells | Induction of DNA strand breaks. | |
| Micronucleus Assay | Various mammalian cells | Increased frequency of micronuclei. | ||
| Altertoxin I (ATX-I) | Not Specified | In vitro | Genotoxic and mutagenic properties. | |
| Altertoxin II (ATX-II) | Not Specified | In vitro | High genotoxic and mutagenic potential. | |
| Altertoxin III (ATX-III) | Not Specified | In vitro | High genotoxic and mutagenic potential. | |
| Stemphyltoxin III (STTX-III) | Not Specified | In vitro | High genotoxic and mutagenic potential. |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Toxin Exposure: Treat the cells with various concentrations of the Alternaria toxins for a defined period (e.g., 24 or 48 hours). Include a solvent control.
-
MTT Incubation: After the exposure period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Genotoxicity Assay (Comet Assay)
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
-
Cell Treatment: Expose cells to the Alternaria toxins for a specific duration.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize the comets using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.
Signaling Pathways and Experimental Workflows
DNA Damage Response Pathway Induced by Alternariol (AOH)
The genotoxicity of AOH is linked to its ability to induce DNA strand breaks, which in turn activates complex cellular DNA damage response (DDR) pathways.
Caption: AOH-induced DNA damage response pathway.
General Workflow for Alternaria Toxin Analysis in Food Samples
The detection and quantification of Alternaria toxins in food matrices require a multi-step analytical process.
Caption: Workflow for Alternaria toxin analysis.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes [agris.fao.org]
- 3. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The characteristics, occurrence, and toxicological effects of alternariol: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Genotoxic Landscape: 4-Hydroxyalternariol Compared to its Precursors
A detailed analysis of the genotoxic potential of 4-Hydroxyalternariol (4-OH-AOH), a primary metabolite of the mycotoxin alternariol (AOH), reveals a nuanced toxicity profile when compared to its parent compound and the related alternariol monomethyl ether (AME). Experimental evidence suggests that while AOH and AME possess clear genotoxic properties, their 4-hydroxylated metabolite, 4-OH-AOH, exhibits a reduced capacity to directly induce DNA strand breaks, a critical aspect for researchers in toxicology and drug development.
The genotoxicity of mycotoxins, secondary metabolites produced by fungi that can contaminate food, is a significant concern for human health. Alternariol (AOH) and its monomethyl ether (AME) are two such mycotoxins produced by Alternaria species, and their potential to damage DNA has been a subject of extensive research. The metabolic conversion of these compounds in the body can lead to the formation of metabolites such as this compound (4-OH-AOH), raising questions about their own toxicological impact.
A key study investigating the genotoxic effects of these compounds in human esophageal cells (KYSE510) found that alternariol (AOH) significantly induced DNA damage. In contrast, its metabolite, this compound (4-OH-AOH), did not lead to a significant increase in DNA strand breaks, as measured by the Comet assay.[1][2] This difference is attributed, at least in part, to the lower cellular uptake of the more polar 4-OH-AOH.[2][3] While 4-OH-AOH was found to be a more potent inducer of reactive oxygen species (ROS) than its parent compound, this did not translate to direct DNA strand scission in the studied cell line.[1]
Similarly, while AME shows some genotoxic activity, its hydroxylated metabolite, 4-hydroxy alternariol monomethyl ether (4-OH-AME), also demonstrated a lack of significant DNA strand-breaking potential in the same study. Both AOH and AME are known to act as topoisomerase poisons, interfering with enzymes crucial for DNA replication and repair, which is a primary mechanism of their genotoxicity. Although their hydroxylated metabolites can also inhibit topoisomerase II activity under cell-free conditions, this effect is less pronounced within a cellular context.
Quantitative Comparison of Genotoxic Potential
The following tables summarize the quantitative data from key studies, providing a direct comparison of the DNA-damaging effects of this compound and its precursors.
Table 1: Comet Assay Data in Human Esophageal Cells (KYSE510)
| Compound | Concentration (µM) | % Tail DNA (Mean ± SEM) |
| Control (DMSO) | - | 1.5 ± 0.2 |
| Alternariol (AOH) | 50 | 10.2 ± 1.5* |
| This compound (4-OH-AOH) | 50 | 2.1 ± 0.4 |
| Alternariol Monomethyl Ether (AME) | 50 | 3.5 ± 0.8 |
| This compound Monomethyl Ether (4-OH-AME) | 50 | 1.8 ± 0.3 |
| Statistically significant increase compared to control. | ||
| (Data adapted from Tiessen et al., 2017) |
Table 2: In Vivo Genotoxicity Data for Precursors
| Compound | Assay | Species | Dose | Endpoint | Result |
| Alternariol (AOH) | Micronucleus Test & Comet Assay | Rat | Up to 22.05 µg/kg bw/day for 28 days | Micronuclei in bone marrow, DNA damage in liver and blood | No significant genotoxic effects observed. |
| Alternariol Monomethyl Ether (AME) | Micronucleus Test & Comet Assay | Rat | Up to 7.35 µg/kg bw/day for 28 days | Micronuclei, DNA damage in blood and liver | Induced gene mutations, chromosome breakage, and DNA damage. |
Experimental Methodologies
The assessment of genotoxicity relies on a battery of well-established in vitro and in vivo assays. The primary methods cited in the comparative studies of these Alternaria toxins are the Comet Assay and the Micronucleus Assay.
The Comet Assay (Alkaline Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol:
-
Cell Preparation: A suspension of single cells is prepared from either cell culture or tissue samples.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing detergent and high salt concentrations) to remove cell membranes and histones, leaving behind the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and are then subjected to an electric field. Fragmented DNA migrates from the nucleus towards the anode, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: The slides are examined using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.
In Vitro Micronucleus Assay
The micronucleus assay is used to detect both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).
Protocol:
-
Cell Culture and Treatment: A suitable cell line (e.g., human lymphocytes, TK6, or CHO cells) is cultured and exposed to the test compound at various concentrations for a defined period.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, the final stage of cell division. This results in the accumulation of binucleated cells that have completed mitosis but not cell division.
-
Harvesting and Slide Preparation: Cells are harvested, subjected to a hypotonic treatment, and fixed. The cell suspension is then dropped onto microscope slides.
-
Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronuclei (small, separate nuclei in the cytoplasm of binucleated cells) is scored by microscopic analysis of a large population of cells (typically 1000-2000 binucleated cells per concentration). An increase in the frequency of micronucleated cells indicates genotoxic activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of AOH and AME, the workflow of the key genotoxicity assays, and the logical relationship of the genotoxic potential comparison.
References
- 1. Impact of phase I metabolism on uptake, oxidative stress and genotoxicity of the emerging mycotoxin alternariol and its monomethyl ether in esophageal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of phase I metabolism on uptake, oxidative stress and genotoxicity of the emerging mycotoxin alternariol and its monomethyl ether in esophageal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation of 4-Hydroxyalternariol as a reliable biomarker of fungal contamination
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate detection of fungal contamination is a critical concern in food safety, agriculture, and pharmaceutical manufacturing. Mycotoxins, secondary metabolites produced by fungi, can serve as indicators of such contamination. Among these, 4-Hydroxyalternariol (AOH), a mycotoxin produced by Alternaria species, has garnered attention as a potential biomarker. This guide provides an objective comparison of AOH with other established biomarkers for fungal contamination, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate tools for their specific needs.
Performance Comparison of Fungal Biomarkers
The selection of a biomarker for fungal contamination hinges on its analytical performance, primarily its sensitivity and specificity. While this compound is a specific indicator of the presence of Alternaria fungi, other biomarkers offer a broader detection range. The following table summarizes the performance characteristics of AOH compared to a general fungal biomass indicator (ergosterol) and a molecular-based method (fungal DNA detection).
| Biomarker | Target | Typical Method(s) | Sensitivity | Specificity | Key Advantages | Key Limitations |
| This compound (AOH) | Alternaria spp. mycotoxin | UPLC-MS/MS, ELISA | High for Alternaria | High for Alternaria | Specific to toxigenic Alternaria species. | Does not detect other fungal genera; may not always correlate directly with fungal biomass.[1] |
| Ergosterol | Fungal cell membrane sterol | GC-MS, HPLC | Moderate to High | Good (absent in plants and most bacteria) | Good correlation with total fungal biomass.[2][3] | Varies between fungal species[4]; does not indicate the toxigenic potential of the fungi. |
| Fungal DNA (e.g., ITS region) | Conserved fungal DNA sequences | qPCR | Very High | High (species-specific primers can be used) | Can be more sensitive than metabolite detection, especially at low contamination levels[5]; allows for species identification. | Detects both viable and non-viable fungi; DNA presence does not confirm mycotoxin production. |
Experimental Protocols
Detailed and validated methodologies are crucial for the reliable quantification of fungal biomarkers. Below are summaries of established protocols for the analysis of this compound and Ergosterol.
Protocol 1: Quantification of this compound by UHPLC-MS/MS
This method is highly sensitive and specific for the detection of AOH in various matrices.
1. Sample Preparation (Solid Matrix):
-
Homogenize the sample.
-
Perform solid-liquid extraction using a solvent mixture such as acetonitrile/water/formic acid (79/20/1, v/v/v).
-
Vortex and centrifuge the mixture.
-
Dilute the supernatant with a water/acetonitrile/formic acid mixture (79/20/1, v/v/v) before analysis.
2. UHPLC-MS/MS Analysis:
-
Chromatography: Utilize a C18 column with a gradient elution program using mobile phases such as a 5 mM aqueous solution of ammonium formate and methanol.
-
Mass Spectrometry: Employ a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
Quantification: Use multiple reaction monitoring (MRM) of precursor and product ion transitions specific for AOH.
3. Validation Parameters:
-
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and recovery. For instance, a validated method for AOH in human biological matrices showed LODs of < 0.053 ng/mL in urine and < 0.029 ng/mL in capillary blood, with recovery rates between 94-111%.
Protocol 2: Quantification of Ergosterol by HPLC
Ergosterol is a widely accepted marker for total fungal biomass.
1. Sample Preparation:
-
Lyophilize and grind the sample.
-
Perform alkaline saponification by refluxing the sample in methanolic potassium hydroxide.
-
Extract the non-saponifiable fraction containing ergosterol with an organic solvent (e.g., n-hexane).
-
Evaporate the solvent and redissolve the residue in the mobile phase.
2. HPLC Analysis:
-
Chromatography: Use a C18 column with an isocratic mobile phase, typically methanol or a mixture of methanol and acetonitrile.
-
Detection: Employ a UV detector set to 282 nm.
-
Quantification: Calculate the ergosterol concentration based on a standard curve prepared from a pure ergosterol standard.
3. Conversion to Fungal Biomass:
-
The amount of ergosterol can be converted to fungal biomass using a conversion factor. It is important to note that this factor can vary between fungal species. An average conversion factor of 250 µg dry biomass per µg of ergosterol has been reported for several fungal species, including Alternaria alternata.
Comparative Analysis Workflow
The decision to use this compound as a biomarker should be based on a clear understanding of the research question and the sample matrix. The following workflow illustrates the decision-making process.
Caption: Decision workflow for selecting a fungal biomarker.
Signaling Pathway Implication (Hypothetical)
While the direct signaling pathways triggered by this compound in human cells are still under extensive research, mycotoxins are known to induce cellular stress responses. A potential pathway could involve the activation of MAP kinase cascades leading to inflammatory responses and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ergosterol Content in Various Fungal Species and Biocontaminated Building Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Alternaria fungal contamination in cereal grains by a polymerase chain reaction-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape for 4-Hydroxyalternariol: A Guide to Reference Materials
For researchers, scientists, and professionals in drug development, the accurate quantification of mycotoxin metabolites is paramount. This guide provides a comparative evaluation of commercially available analytical standards for 4-Hydroxyalternariol, a key metabolite of the Alternaria toxin alternariol. Due to the current lack of commercially available Certified Reference Materials (CRMs) for this compound, this guide focuses on the available analytical standards, offering a framework for their selection and use in sensitive analytical workflows.
Understanding Reference Materials: Certified vs. Analytical Standards
The selection of an appropriate reference material is a critical first step in any quantitative analysis. A Certified Reference Material (CRM) is a standard of the highest metrological quality, for which the property values, their uncertainties, and traceability have been rigorously established and are stated on a certificate.[1][2][3] In contrast, an analytical standard is a well-characterized material of high purity, suitable for use in calibration and identification, though it may not have the full certification and traceability of a CRM.[1][4] For emerging analytes like this compound, CRMs may not yet be available, making the careful evaluation of analytical standards essential.
dot
Figure 1. Logical workflow for selecting a reference material for this compound analysis.
Comparison of Available this compound Analytical Standards
Based on currently available information, two primary suppliers offer analytical standards for this compound: Cayman Chemical and Toronto Research Chemicals (TRC). A summary of their product specifications is presented below.
| Feature | Cayman Chemical | Toronto Research Chemicals (TRC) |
| Product Name | 4-hydroxy Alternariol | 4-Hydroxy Alternariol |
| CAS Number | 959417-21-1 | Not explicitly listed on product page |
| Molecular Formula | C₁₄H₁₀O₆ | Not explicitly listed on product page |
| Molecular Weight | 274.2 g/mol | Not explicitly listed on product page |
| Purity | Information available on batch-specific Certificate of Analysis | Information available on batch-specific Certificate of Analysis |
| Format | Solid | Not explicitly listed on product page |
| Storage Temperature | -20°C | Not explicitly listed on product page |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | Not explicitly listed on product page |
| Stability | ≥ 4 years at -20°C | Not explicitly listed on product page |
| Supporting Documents | Certificate of Analysis, QC sheets, data packs available | Certificate of Analysis provided with products |
Note: The information for Toronto Research Chemicals' product is less detailed on publicly available pages. Direct inquiry and review of the Certificate of Analysis are essential for a comprehensive comparison.
Experimental Protocol: Quantification of this compound by LC-MS/MS
The following is a representative protocol for the analysis of this compound, synthesized from published analytical methods. This protocol should be validated by the end-user for their specific matrix and instrumentation.
1. Standard Preparation:
-
Accurately weigh the this compound analytical standard.
-
Prepare a stock solution in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.1 to 100 ng/mL).
2. Sample Preparation (e.g., for biological fluids or food matrices):
-
Employ a suitable extraction method, such as a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol or liquid-liquid extraction with a solvent like ethyl acetate.
-
The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acidifier like formic acid (e.g., 0.1%) to improve peak shape and ionization.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode should be optimized.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Precursor and product ion transitions specific to this compound must be determined by direct infusion of the standard.
-
dot
Figure 2. A generalized experimental workflow for the quantitative analysis of this compound.
Conclusion
While the absence of Certified Reference Materials for this compound presents a challenge, the availability of analytical standards from suppliers like Cayman Chemical and Toronto Research Chemicals provides a viable path forward for researchers. A thorough evaluation of the supplier's documentation, particularly the Certificate of Analysis, is crucial for ensuring the quality and reliability of the standard. By employing a well-validated analytical method, such as the LC-MS/MS protocol outlined above, researchers can achieve accurate and reproducible quantification of this important mycotoxin metabolite, contributing to a better understanding of its prevalence and toxicological significance.
References
- 1. gbjpl.com.au [gbjpl.com.au]
- 2. Certified reference materials - Wikipedia [en.wikipedia.org]
- 3. Differences Between RM, CRM and QCM [labsertchemical.com]
- 4. terminology - What is the difference between an analytical standard and a certified reference material? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Disposal Protocols for 4-Hydroxyalternariol
Immediate Safety and Personal Protective Equipment (PPE)
When working with 4-Hydroxyalternariol, a comprehensive approach to personal protection is crucial. This involves the use of appropriate barriers to prevent contact through inhalation, skin absorption, and ingestion. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Usage |
| Respiratory Protection | Full-face Respirator | Recommended for all procedures involving powdered this compound to protect against inhalation of airborne particles and gases.[1][2][3] |
| N95 or P100 Particulate Filters | Use with a half-mask or full-face respirator to filter fine airborne particles.[4] Ensure a proper fit test has been conducted. | |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves provide a robust barrier against chemical splashes and should be worn at all times.[4] |
| Double Gloving | Recommended when handling concentrated solutions or for prolonged procedures to minimize the risk of exposure from a single glove failure. | |
| Body Protection | Disposable Lab Coat or Coveralls | A disposable, fluid-resistant lab coat or a full-body Tyvek suit should be worn to protect skin and clothing from contamination. |
| Eye Protection | Safety Goggles or Full-face Respirator | Chemical splash goggles are essential to protect the eyes from splashes. A full-face respirator provides integrated eye protection. |
Operational Plan for Handling this compound
A systematic workflow is essential to maintain safety during the handling of this compound. The following diagram outlines the key steps from preparation to disposal.
Caption: Logical workflow for the safe handling and disposal of this compound.
Disposal Plan for Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and pose a risk to public health.
| Waste Type | Collection Procedure | Disposal Method |
| Solid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. This includes used gloves, lab coats, pipette tips, and contaminated labware. | Incineration is the preferred method for the complete destruction of mycotoxins. |
| Liquid Waste | Collect all solvent waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container. | Arrange for disposal through a licensed hazardous waste management company. |
| Sharps | Dispose of any contaminated needles or blades in a designated sharps container suitable for hazardous chemical waste. | Follow institutional guidelines for the disposal of chemically contaminated sharps. |
Emergency Procedures:
In the event of accidental exposure, it is critical to act swiftly.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to an area with fresh air.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention and provide the attending physician with as much information as possible about the substance. Always have the Safety Data Sheet for a similar hazardous compound available for reference.
References
- 1. m.youtube.com [m.youtube.com]
- 2. PPE & Personal Safety Equipment | Personal Protective Gear [globepestsolutions.com.au]
- 3. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 4. Mold Safety Kit | Mold Safety Protection Kit | BioCide Labs [biocidelabs.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
